Adefovir
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPKOOSCJHTBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046214 | |
| Record name | Adefovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
MW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0); 0.4 (pH 7.2); log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/ | |
| Record name | Adefovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white crystalline solid | |
CAS No. |
106941-25-7 | |
| Record name | Adefovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106941-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adefovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106941257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adefovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adefovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADEFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GQP90I798 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adefovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>250 °C | |
| Record name | Adefovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Adefovir Dipivoxil: A Prodrug Strategy for Enhanced Oral Bioavailability
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Adefovir is a potent nucleotide analog reverse transcriptase inhibitor with significant activity against the Hepatitis B virus (HBV). However, its therapeutic potential is limited by poor oral bioavailability due to its hydrophilic nature. To overcome this limitation, a prodrug approach was employed, leading to the development of this compound dipivoxil. This diester prodrug masks the phosphonate group of this compound, increasing its lipophilicity and facilitating passive diffusion across the intestinal epithelium. Following absorption, this compound dipivoxil is rapidly hydrolyzed by cellular esterases to release the active parent drug, this compound. This technical guide provides an in-depth overview of the core concepts, experimental validation, and signaling pathways associated with this compound dipivoxil as a successful prodrug for enhanced bioavailability.
Mechanism of Enhanced Bioavailability
The enhanced oral bioavailability of this compound dipivoxil is attributed to its chemical modification into a more lipophilic diester prodrug.[1] this compound itself is a polar molecule with a negatively charged phosphonate group, which hinders its ability to passively cross the lipid-rich intestinal cell membranes, resulting in poor oral absorption.[2] The addition of two pivaloyloxymethyl ester groups to the phosphonate moiety in this compound dipivoxil neutralizes the charge and increases its lipophilicity. This structural change allows the prodrug to be more readily absorbed from the gastrointestinal tract via passive diffusion.[2]
Once absorbed into the systemic circulation, this compound dipivoxil undergoes rapid and extensive hydrolysis by ubiquitous cellular esterases, primarily in the intestines and liver, to release the active drug, this compound.[3][4] This conversion is a critical step in the prodrug's mechanism of action, ensuring that the active therapeutic agent is delivered to its site of action. The enzymatic cleavage of the ester bonds is efficient, leading to minimal systemic exposure to the intact prodrug.[2]
Pharmacokinetic Profile and Bioavailability Data
The prodrug strategy has proven highly effective in improving the pharmacokinetic profile of this compound. The oral bioavailability of this compound from this compound dipivoxil is approximately 59%.[3][5][6][7][8][9][10][11] This is a significant enhancement compared to the parent drug, this compound, which is poorly absorbed orally.[2]
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of this compound Dipivoxil (10 mg) in Patients with Chronic Hepatitis B
| Parameter | Mean Value (± SD) or Median (Range) | Reference(s) |
| Oral Bioavailability | ~59% | [3][5][6][7][8][9][10][11] |
| Cmax (Peak Plasma Concentration) | 18.4 ± 6.26 ng/mL | [3][5] |
| Tmax (Time to Peak Plasma Concentration) | 1.75 hours (0.58 - 4.00 hours) | [3][5][10] |
| AUC0–∞ (Area Under the Curve) | 220 ± 70.0 ng∙h/mL | [3][5] |
| Terminal Elimination Half-life (t1/2) | 7.48 ± 1.65 hours | [3][5] |
Experimental Protocols
This section outlines the key experimental methodologies used to characterize the enhanced bioavailability and mechanism of this compound dipivoxil.
Clinical Bioavailability and Pharmacokinetic Study Protocol
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound following a single oral dose of this compound dipivoxil in healthy adult subjects.
Study Design: An open-label, single-dose, two-period crossover study.[3][7][12]
Subjects:
-
Healthy male and female volunteers, aged 18-45 years.
-
Inclusion criteria: Body mass index (BMI) between 18 and 30 kg/m ², no clinically significant abnormalities on physical examination, and normal laboratory test results.
-
Exclusion criteria: History of gastrointestinal, renal, or hepatic disease; use of any prescription or over-the-counter medication within 14 days of the study; and history of alcohol or drug abuse.
Treatment:
-
Period 1: Subjects receive a single oral dose of 10 mg this compound dipivoxil after an overnight fast.
-
Washout Period: A washout period of at least 7 days.[7]
-
Period 2: Subjects receive a single intravenous (IV) dose of this compound (equivalent molar dose) for the determination of absolute bioavailability.
Blood Sampling:
-
Venous blood samples (approximately 5 mL) are collected into heparinized tubes at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method (HPLC-MS/MS):
-
Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.[13][14][15]
-
Sample Preparation: Protein precipitation of plasma samples with methanol.[14]
-
Chromatographic Separation: A C18 reversed-phase column with a mobile phase consisting of a methanol-water gradient.[13][14]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for quantification of this compound.[13][14][15]
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[14]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis of the plasma concentration-time data.
-
Absolute oral bioavailability (F) is calculated as: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).
In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
Objective: To assess the intestinal permeability of this compound dipivoxil compared to this compound using the Caco-2 cell monolayer model, which is an established in vitro model for predicting human intestinal absorption.[2][5][6][13]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to form a differentiated and polarized monolayer.[5][6][13]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).[6]
-
Permeability Assay:
-
The culture medium in the apical (AP) and basolateral (BL) compartments is replaced with transport buffer.
-
This compound dipivoxil or this compound is added to the AP compartment (for apical-to-basolateral transport) or the BL compartment (for basolateral-to-apical transport).
-
Samples are collected from the receiver compartment at specified time intervals (e.g., 30, 60, 90, and 120 minutes).
-
The concentrations of the compounds in the collected samples are determined by HPLC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[6]
In Vitro Hydrolysis in Simulated Gastrointestinal Fluids
Objective: To evaluate the stability and hydrolysis of this compound dipivoxil in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[1][9][10]
Methodology:
-
Preparation of Simulated Fluids:
-
Stability Study:
-
This compound dipivoxil is incubated in both SGF and SIF at 37°C with gentle agitation.
-
Aliquots are withdrawn at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The samples are immediately analyzed by a stability-indicating RP-HPLC method to quantify the remaining this compound dipivoxil and the formation of this compound.
-
-
Data Analysis: The degradation rate and hydrolysis kinetics of this compound dipivoxil in each simulated fluid are determined.
Signaling Pathways and Experimental Workflows
This compound Dipivoxil Activation and Mechanism of Action Pathway
The following diagram illustrates the pathway from the oral administration of this compound dipivoxil to its antiviral action within an infected hepatocyte.
Caption: this compound dipivoxil activation and antiviral mechanism.
Experimental Workflow for Bioavailability Assessment
The following diagram outlines the logical flow of a typical study to assess the bioavailability of this compound dipivoxil.
Caption: Clinical bioavailability study workflow.
Conclusion
The development of this compound dipivoxil is a prime example of a successful prodrug strategy to overcome the pharmacokinetic limitations of a potent antiviral agent. By masking the polar phosphonate group, the oral bioavailability of this compound was significantly enhanced, enabling its effective use in the treatment of chronic hepatitis B. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical resource for researchers and professionals in the field of drug development, highlighting the principles and practical considerations of prodrug design for improved therapeutic outcomes.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound this compound Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. canada.ca [canada.ca]
- 9. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baes.uc.pt [baes.uc.pt]
- 11. Open Label Study of Pharmacokinetics and Safety of Dose of this compound Dipivoxil in Children and Adolescents With HBV | MedPath [trial.medpath.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. bioivt.com [bioivt.com]
- 14. Modeling of autocatalytic hydrolysis of this compound dipivoxil in solid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of this compound Dipivoxil in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Basis of Adefovir-Induced DNA Chain Termination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adefovir dipivoxil, a prodrug of this compound, is a nucleotide analog reverse transcriptase inhibitor that has been a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Its therapeutic efficacy lies in its ability to selectively inhibit the viral DNA polymerase, leading to the termination of viral DNA synthesis. This in-depth technical guide elucidates the molecular mechanisms underpinning this compound-induced DNA chain termination, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the activation pathway of this compound, its kinetic interaction with HBV DNA polymerase, the structural basis for its chain-terminating activity, and the experimental protocols to evaluate its efficacy. Furthermore, it presents quantitative data in a structured format and visualizes key pathways and workflows to facilitate a deeper understanding of its antiviral action.
Mechanism of Action: From Prodrug to Potent Inhibitor
This compound is administered as an oral prodrug, this compound dipivoxil, to enhance its bioavailability.[1] Following oral administration, it is rapidly absorbed and hydrolyzed by cellular esterases, primarily in the intestines and liver, to its active form, this compound.[2] As an acyclic nucleotide analog of deoxyadenosine monophosphate (dAMP), this compound bypasses the initial phosphorylation step required by nucleoside analogs.[1]
Cellular kinases then phosphorylate this compound to its pharmacologically active metabolite, this compound diphosphate (ADV-DP).[2] This two-step phosphorylation is a critical activation process.
ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral HBV DNA polymerase (reverse transcriptase).[2] By mimicking dATP, ADV-DP binds to the active site of the viral polymerase.[2]
The crucial step in its antiviral activity is the incorporation of ADV-DP into the nascent viral DNA chain.[2] Once incorporated, this compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This absence of a 3'-OH group leads to the immediate termination of DNA chain elongation, effectively halting viral replication.[2][3]
dot
Caption: Intracellular activation of this compound and its mechanism of action.
Quantitative Analysis of this compound Activity
The efficacy of this compound as an antiviral agent can be quantified through various parameters that describe its interaction with the target enzyme and its overall inhibitory effect on viral replication.
| Parameter | Description | Value | Virus/Enzyme | Reference |
| Ki (Inhibition Constant) | The concentration of this compound diphosphate required to produce half-maximum inhibition of the HBV DNA polymerase. A lower Ki indicates a more potent inhibitor. | 0.1 µM | HBV DNA Polymerase | [4] |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of this compound that inhibits 50% of viral DNA synthesis in vitro. | 0.2 - 2.5 µM | HBV in transfected human hepatoma cell lines | [4] |
| Incorporation Efficiency (kpol/Kd) | The catalytic efficiency of the polymerase for incorporating this compound diphosphate relative to the natural substrate (dATP). | Lower for ADV-DP than dATP | Human DNA Polymerases | [5] |
| Selection Factor | The ratio of the incorporation efficiency of the natural nucleotide to the incorporation efficiency of the nucleotide analog. A higher value indicates greater selectivity for the natural nucleotide. | 44 to 250 | Human DNA Polymerases | [5] |
| Viral Load Reduction | The decrease in the amount of circulating HBV DNA in patients undergoing this compound therapy. | 4.1-log10 decrease after 12 weeks | Chronic Hepatitis B patients | [6] |
Experimental Protocols
HBV DNA Polymerase Inhibition Assay
This assay is designed to measure the inhibitory effect of this compound diphosphate on the enzymatic activity of HBV DNA polymerase.
Materials:
-
Purified recombinant HBV DNA polymerase
-
Biotinylated DNA template/primer (e.g., poly(rA)50/oligo(dT)8)
-
Streptavidin-coated microplates
-
This compound diphosphate (ADV-DP) at various concentrations
-
Deoxyadenosine triphosphate (dATP)
-
Digoxigenin-labeled dUTP (DIG-dUTP)
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Wash buffer (e.g., PBS with Tween-20)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat streptavidin microplates with the biotinylated DNA template/primer and wash to remove unbound template/primer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, purified HBV DNA polymerase, and DIG-dUTP.
-
Inhibitor and Substrate Addition: Add varying concentrations of ADV-DP to the wells, followed by the addition of a fixed concentration of dATP.
-
Enzyme Addition and Incubation: Add the HBV DNA polymerase-containing reaction mixture to each well to initiate the reaction. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Washing: Wash the plates thoroughly to remove unincorporated nucleotides and the enzyme.
-
Detection: Add the anti-digoxigenin antibody conjugate and incubate. After washing, add the reporter enzyme substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each ADV-DP concentration and determine the IC50 value.
dot
Caption: Workflow for the HBV DNA polymerase inhibition assay.
DNA Chain Termination Assay
This assay directly visualizes the termination of DNA synthesis upon the incorporation of this compound.
Materials:
-
HBV DNA polymerase
-
A specific DNA template and a 5'-radiolabeled primer (e.g., with 32P)
-
This compound diphosphate (ADV-DP)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, TTP)
-
Reaction buffer
-
Stop solution (containing formamide, EDTA, and loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: Prepare reaction tubes each containing the reaction buffer, the radiolabeled primer annealed to the template DNA, and a mixture of dNTPs.
-
Inhibitor Addition: Add increasing concentrations of ADV-DP to the respective reaction tubes. A control reaction should be included without any ADV-DP.
-
Enzyme Addition: Initiate the reaction by adding HBV DNA polymerase to each tube.
-
Incubation: Incubate the reactions at 37°C for a defined period to allow for DNA elongation.
-
Reaction Termination: Stop the reactions by adding the stop solution.
-
Denaturation: Heat the samples to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, expose the gel to a phosphorimager screen or autoradiography film to visualize the radiolabeled DNA fragments.
-
Analysis: Analyze the banding pattern. In the presence of ADV-DP, shorter DNA fragments will be observed, indicating chain termination at positions where this compound was incorporated opposite a thymine in the template. The intensity of these termination bands will increase with higher concentrations of ADV-DP.
Structural Basis of Chain Termination
The molecular structure of this compound is key to its function as a chain terminator. As an acyclic nucleoside phosphonate, it lacks the cyclic ribose sugar found in natural deoxynucleotides.[7] Specifically, the absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting the extension of the DNA strand.[3]
Molecular modeling and docking studies have provided insights into the interaction of ADV-DP with the HBV DNA polymerase active site.[8] These studies suggest that ADV-DP binds in a manner similar to dATP, but its acyclic nature introduces a conformational constraint that, upon incorporation, prevents the polymerase from catalyzing the next phosphodiester bond formation.
Cellular Signaling Pathways
While the primary mechanism of this compound is the direct inhibition of viral DNA synthesis, some studies suggest potential effects on cellular signaling pathways. In the context of T-cell proliferation, this compound has been shown to induce apoptosis through the intrinsic pathway. This involves the upregulation of p53 and the subsequent transactivation of pro-apoptotic proteins like PUMA. However, the direct impact of this compound on signaling pathways within hepatocytes, the primary target of HBV, is an area of ongoing research. It is plausible that the accumulation of terminated viral DNA fragments or the alteration of nucleotide pools could trigger cellular stress responses or innate immune signaling, but further investigation is required to fully elucidate these potential off-target effects.
dot
Caption: Hypothesized signaling effects of this compound in hepatocytes.
Conclusion
This compound's efficacy as an anti-HBV agent is firmly rooted in its molecular mechanism as a DNA chain terminator. Its prodrug design, efficient intracellular activation, and selective inhibition of the viral polymerase make it a potent therapeutic. The detailed experimental protocols and quantitative data provided in this guide offer a framework for the continued study and development of nucleotide analogs as antiviral therapies. A deeper understanding of the structural interactions and potential effects on cellular signaling will be crucial for the design of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. Inhibitory Effect of this compound on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presteady state kinetic investigation of the incorporation of anti-hepatitis B nucleotide analogues catalyzed by noncanonical human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir Beats this compound at Hep B Viral Suppression | MDedge [mdedge.com]
- 4. doaj.org [doaj.org]
- 5. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphasic clearance kinetics of hepatitis B virus from patients during this compound dipivoxil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Binding of Tenofovir and this compound to Reverse Transcriptase of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Hepatitis B: An In-depth Technical Guide to the Antiviral Spectrum of Adefovir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adefovir, an acyclic nucleotide phosphonate analog of deoxyadenosine monophosphate, is well-established as a therapeutic agent for chronic hepatitis B virus (HBV) infection. Its mechanism of action, involving intracellular phosphorylation to its active diphosphate metabolite and subsequent inhibition of viral DNA polymerase and reverse transcriptase, underpins its potent antiviral activity. This technical guide delves into the broader antiviral spectrum of this compound, extending beyond HBV to encompass a range of other DNA viruses, retroviruses, and an exploration of its limited activity against RNA viruses. This document provides a comprehensive overview of its efficacy, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound dipivoxil, the oral prodrug, is rapidly converted to this compound upon administration. Cellular kinases then phosphorylate this compound to its active form, this compound diphosphate.[1] This active metabolite acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases and reverse transcriptases.[1] Its incorporation into the nascent viral DNA chain leads to premature chain termination, thereby halting viral replication.[1]
Figure 1: this compound's intracellular activation and mechanism of viral replication inhibition.
Antiviral Spectrum: Quantitative Data
The antiviral activity of this compound has been evaluated against a variety of viruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from in vitro studies.
Table 1: Antiviral Activity against DNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Citation |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Human Hepatoma | DNA Synthesis Inhibition | 0.2 - 2.5 | [2] |
| Duck Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | DNA Synthesis Inhibition | 0.01 | [3] | |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | - | - | - | [4] |
| Herpes Simplex Virus-2 (HSV-2) | - | - | - | [4] | |
| Cytomegalovirus (CMV) | - | - | - | [5] | |
| Epstein-Barr Virus (EBV) | - | Lytic Replication | - | [5] | |
| Poxviridae | Vaccinia Virus | Primary Human Fibroblasts | Plaque Reduction | Low nM range | |
| Mpox Virus | Primary Human Fibroblasts | Plaque Reduction | Low nM range | ||
| Cowpox Virus | Primary Human Fibroblasts | Plaque Reduction | Low nM range | ||
| Polyomaviridae | BK Polyomavirus | - | - | - | |
| JC Polyomavirus | - | - | - |
Note: Specific EC50/IC50 values for many herpesviruses and polyomaviruses are not consistently reported in the literature, though inhibitory activity is noted.
Table 2: Antiviral Activity against Retroviruses
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Citation |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | - | Reverse Transcriptase Inhibition | - | [3] |
Note: While active, this compound is considered to have minimal activity against HIV at the dosages used for HBV treatment.[6]
Experimental Protocols
Plaque Reduction Assay (for Herpes Simplex Virus)
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
This compound
-
Methylcellulose overlay medium
-
Crystal Violet staining solution (1% crystal violet in 50% ethanol)
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.[7]
-
Prepare serial dilutions of the HSV stock in serum-free DMEM.
-
Aspirate the growth medium from the cells and infect the monolayers with the diluted virus for 1 hour at 37°C to allow for viral adsorption.[8]
-
During incubation, prepare various concentrations of this compound in the methylcellulose overlay medium.
-
After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the this compound-containing methylcellulose medium.[7]
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.[7]
-
Aspirate the overlay and stain the cells with Crystal Violet solution for 20-30 minutes.[8]
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the plaque reduction percentage for each this compound concentration compared to the virus control (no drug). The IC50 is the concentration of this compound that reduces the plaque number by 50%.
Figure 2: Workflow for a Plaque Reduction Assay.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Appropriate host cell line for the virus of interest
-
Virus stock
-
This compound
-
Culture medium and supplements
-
96-well plates
Procedure:
-
Seed host cells in 96-well plates and grow to confluency.
-
Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[9]
-
After a 1-hour adsorption period, remove the inoculum and add a culture medium containing serial dilutions of this compound.
-
Incubate the plates for a period equivalent to one viral replication cycle (e.g., 24-48 hours).
-
Freeze-thaw the plates to lyse the cells and release progeny virus.
-
Collect the supernatant from each well, which contains the viral progeny.
-
Perform a serial dilution of the collected supernatant and use it to infect fresh monolayers of host cells in a separate 96-well plate.
-
After an appropriate incubation period, determine the viral titer in each sample using a method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
The reduction in viral yield is calculated by comparing the titers from this compound-treated wells to the untreated control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.[10]
Quantitative PCR (qPCR) Based Assay
This method measures the inhibition of viral DNA synthesis by quantifying the amount of viral DNA produced in the presence of an antiviral drug.
Materials:
-
Host cells and culture reagents
-
Virus stock
-
This compound
-
DNA extraction kit
-
Primers and probes specific for a viral gene
-
qPCR master mix and instrument
Procedure:
-
Seed host cells in multi-well plates and infect with the virus.
-
Treat the infected cells with serial dilutions of this compound.
-
After a defined incubation period (e.g., 24-72 hours), harvest the cells.
-
Extract total DNA from the cells.[11]
-
Perform qPCR using primers and a probe specific to a target viral gene to quantify the number of viral genomes.[11]
-
A standard curve of known viral DNA concentrations is used to determine the absolute or relative quantity of viral DNA in each sample.
-
The IC50 is the concentration of this compound that inhibits viral DNA synthesis by 50% compared to the untreated virus control.
Figure 3: Workflow for a qPCR-based antiviral assay.
Signaling Pathways
While the primary mechanism of this compound is the direct inhibition of viral polymerases, its use in treating chronic HBV infection has been associated with interactions with host immune signaling, particularly the interferon pathway. However, it is important to note that this compound's direct effect on these pathways is not its primary antiviral mechanism.
In the context of HBV infection, the virus has evolved mechanisms to evade the host's interferon response.[12] Successful antiviral therapy, including with nucleotide analogs like this compound, can lead to a reduction in viral load, which may indirectly restore or enhance the efficacy of the host's interferon signaling, leading to a more robust antiviral state.
Figure 4: Indirect relationship between this compound's antiviral action and host interferon signaling in HBV infection.
Conclusion
This compound exhibits a broad spectrum of activity against various DNA viruses and retroviruses, primarily through the targeted inhibition of their DNA polymerases. While its clinical application has been concentrated on the management of chronic hepatitis B, its in vitro efficacy against herpesviruses, poxviruses, and polyomaviruses suggests a wider potential. Further research is warranted to fully elucidate the clinical relevance of these findings, particularly in the context of emerging and drug-resistant viral infections. The lack of significant activity against RNA viruses underscores the specificity of its mechanism of action targeting DNA synthesis. This guide provides a foundational resource for researchers and drug development professionals exploring the full therapeutic potential of this compound and similar nucleotide analogs.
References
- 1. Antiviral compound against HSV-1 and HSV-2 aciclovir resistant strains | Consejo Superior de Investigaciones Científicas [csic.es]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 4. mdpi.com [mdpi.com]
- 5. And also, "this compound dipovixil" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plaquing of Herpes Simplex Viruses [jove.com]
- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Establishment of a new quantitative detection approach to this compound-resistant HBV and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of interferon signaling during Hepatitis B Virus infection and virus-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Adefovir Dipivoxil Administration in the Woodchuck Hepatitis Virus (WHV) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adefovir dipivoxil is an antiviral medication used in the management of chronic hepatitis B.[1] It functions as a prodrug of this compound, which, in its active diphosphate form, inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis.[2][3] The woodchuck hepatitis virus (WHV) model is a well-established and valuable tool for studying hepatitis B virus (HBV) infection and for the preclinical evaluation of antiviral therapies due to the similarities between WHV and HBV in terms of virology, immunology, and disease progression.[4][5] These notes provide detailed protocols and data from studies administering this compound dipivoxil to woodchucks chronically infected with WHV.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and antiviral efficacy data from a pivotal study evaluating orally administered this compound dipivoxil in chronically WHV-infected woodchucks.[6][7]
Table 1: Pharmacokinetic Parameters of this compound in WHV-Infected Woodchucks Following Oral Administration of this compound Dipivoxil
| Parameter | Value |
| Dose of this compound Dipivoxil | 15 mg/kg |
| Mean Maximum Serum Concentration (Cmax) of this compound | 0.462 µg/mL |
| Mean Elimination Half-life (t1/2) | 10.2 hours (range: 5.6 to 20.9 h) |
| Estimated Oral Bioavailability of this compound | 22.9% (±11.2%) |
| Data sourced from a study involving four WHV-infected animals.[6][7] |
Table 2: Antiviral Efficacy of this compound Dipivoxil in Chronically WHV-Infected Woodchucks After 12 Weeks of Daily Oral Treatment
| Treatment Group | Dose | Mean Reduction in Serum WHV DNA (log10) |
| Low-Dose | 5 mg/kg/day | >1.6 |
| High-Dose | 15 mg/kg/day | >2.5 |
| Vehicle Control | N/A | No significant change |
| Data represents the geometric mean reduction in WHV DNA levels. In the high-dose group, WHV DNA levels were below the limit of quantification in three out of six animals by the end of the 12-week treatment period.[6][7] |
Experimental Protocols
This section outlines the detailed methodologies for the administration of this compound dipivoxil in the WHV model, based on published research.[6][7]
Animal Model and Study Design
-
Animal Model: Adult woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV). Chronic infection is typically established by neonatal inoculation with WHV.
-
Housing and Care: Animals should be housed under appropriate conditions with access to food and water ad libitum, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Study Groups:
-
High-Dose Group: Receives this compound dipivoxil at a dose of 15 mg/kg/day.
-
Low-Dose Group: Receives this compound dipivoxil at a dose of 5 mg/kg/day.
-
Control Group: Receives a vehicle control.
-
-
Study Duration: The study is conducted over 18 weeks, comprising a 12-week treatment period followed by a 6-week recovery (washout) period.[6][7]
Preparation and Administration of this compound Dipivoxil
-
Formulation: this compound dipivoxil is typically formulated for oral administration. The specific vehicle used for suspension should be well-documented (e.g., a standard pharmaceutical vehicle).
-
Dosage Calculation: The dose for each animal is calculated based on its body weight, which should be measured at regular intervals throughout the study.
-
Administration: The drug is administered orally once daily. This can be achieved through gavage to ensure accurate dosing.
Sample Collection and Monitoring
-
Blood Sampling: Blood samples are collected at baseline (pre-treatment) and at regular intervals during the treatment and recovery phases (e.g., every 2 weeks).[6]
-
Serum Separation: Serum is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Monitoring Parameters:
-
Virological: Serum WHV DNA levels are quantified using a validated method such as a dot blot hybridization assay or quantitative PCR.
-
Biochemical: Serum chemistry profiles, including liver function tests (e.g., ALT, AST) and renal function markers (e.g., creatinine, bicarbonate), are monitored to assess for any potential toxicity.[6]
-
Hematological: Complete blood counts (CBC) are performed to monitor for any hematological abnormalities.
-
Clinical Observations: Animals are monitored daily for any changes in body weight, food consumption, and overall health.
-
Liver Biopsy and Histopathology
-
Procedure: Liver biopsies can be performed at baseline and at the end of the treatment period to assess the histological impact of the treatment.
-
Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological evaluation of liver injury and inflammation.[6]
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound dipivoxil.
Experimental Workflow
Caption: Experimental workflow for this compound dipivoxil administration.
The administration of this compound dipivoxil in the woodchuck model of chronic WHV infection has demonstrated potent, dose-dependent antiviral efficacy.[6] The protocols outlined provide a framework for conducting similar preclinical studies to evaluate novel antiviral agents. Careful monitoring of virological, biochemical, and hematological parameters is crucial for assessing both the efficacy and safety of the therapeutic intervention. The woodchuck model remains a critical tool in the development of new treatments for chronic hepatitis B.[4]
References
- 1. What is this compound Dipivoxil used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Dipivoxil? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Woodchuck Hepatitis Virus (WHV) Infection Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Antiviral Efficacy and Pharmacokinetics of Oral this compound Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Note: In Vitro Assay for Assessing Adefovir Cytotoxicity in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adefovir is an antiviral medication used in the treatment of chronic hepatitis B infection. Its primary mechanism of action involves the inhibition of hepatitis B virus (HBV) DNA polymerase, which is crucial for viral replication. While effective at therapeutic concentrations, it is essential to characterize the potential cytotoxic effects of this compound at higher concentrations in liver cells. The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for hepatotoxicity studies due to its well-characterized metabolic capabilities.
This application note provides detailed protocols for assessing the cytotoxicity of this compound in HepG2 cells using three common assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3 assay for apoptosis.
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the extent of cell membrane damage.
-
Caspase-3 Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be measured. An increase in caspase-3 activity is a hallmark of apoptosis.
Data Presentation
Table 1: Experimental Parameters for this compound Cytotoxicity Assays in HepG2 Cells
| Parameter | MTT Assay | LDH Assay | Caspase-3 Assay |
| Cell Seeding Density | 1 x 10⁴ to 2 x 10⁴ cells/well | 1 x 10⁴ to 5 x 10⁴ cells/well | 2 x 10⁵ to 1 x 10⁶ cells/well |
| This compound Concentration Range | 0.1 µM to 1000 µM (Broad range recommended for initial screening) | 0.1 µM to 1000 µM (Broad range recommended for initial screening) | 10 µM to 1000 µM (Higher concentrations are more likely to induce apoptosis) |
| Incubation Time | 24, 48, or 72 hours | 24, 48, or 72 hours | 24 or 48 hours |
| Positive Control | Doxorubicin (1 µM) | 1% Triton X-100 | Staurosporine (1 µM) |
| Vehicle Control | DMSO (≤ 0.1%) | DMSO (≤ 0.1%) | DMSO (≤ 0.1%) |
Note: The optimal this compound concentration range should be determined empirically for your specific experimental conditions. Studies have shown that this compound exhibits low cytotoxicity at concentrations used for antiviral activity (e.g., up to 30 µM for 9 days showed no substantial changes in mitochondrial DNA in HepG2 cells). Significant cytotoxicity may only be observed at much higher concentrations.
Experimental Protocols
HepG2 Cell Culture
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
MTT Assay Protocol
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the respective wells. Include vehicle and positive controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay Protocol
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Treat the cells with various concentrations of this compound as described in the MTT assay protocol.
-
After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Caspase-3 Assay Protocol (Colorimetric)
-
Seed HepG2 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and treat with this compound for the desired time.
-
Induce apoptosis in control cells with Staurosporine (1 µM) for 4 hours.
-
Harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µg of protein from each sample to separate wells. Adjust the volume to 50 µL with lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity in HepG2 cells.
Caption: General overview of extrinsic and intrinsic apoptosis pathways.
Application Notes and Protocols: Adefovir in the Study of HBV Resistance to Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adefovir (ADV) in studying Hepatitis B Virus (HBV) resistance to nucleoside/nucleotide analogs. Detailed protocols for key experimental procedures are included to facilitate research in this critical area of antiviral drug development.
Introduction to this compound and HBV Resistance
This compound dipivoxil is an orally administered nucleotide analog reverse-transcriptase inhibitor (ntRTI) that has been a cornerstone in the treatment of chronic hepatitis B (CHB).[1] It works by inhibiting the HBV DNA polymerase (reverse transcriptase), an enzyme essential for viral replication, through competition with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into the viral DNA.[2][3][4] A significant advantage of this compound, particularly over earlier nucleoside analogs like lamivudine (LAM), is its efficacy against LAM-resistant HBV strains and a higher barrier to the development of resistance.[1][5] However, long-term this compound monotherapy can lead to the selection of this compound-resistant HBV variants, primarily through specific mutations in the reverse transcriptase domain of the HBV polymerase.[5][6] The most frequently observed resistance mutations are rtA181V/T and rtN236T.[5][6][7] Understanding the mechanisms of this compound resistance and developing robust methods for its detection are crucial for optimizing CHB treatment strategies and for the development of next-generation antiviral agents.
Quantitative Data on this compound Resistance
The emergence of resistance to this compound is a critical factor in the long-term management of chronic hepatitis B. The following tables summarize key quantitative data related to this compound resistance from various studies.
Table 1: Cumulative Incidence of Genotypic Resistance to this compound in HBeAg-negative Patients
| Treatment Duration | Cumulative Resistance Rate | Key Mutations |
| 2 years | 3% | rtN236T, rtA181V/T |
| 3 years | 17-28% | rtN236T, rtA181V/T |
| 4 years | 18% | rtN236T, rtA181V/T |
| 5 years | 29-30% | rtN236T, rtA181V/T |
Table 2: In Vitro Susceptibility of this compound-Resistant HBV Mutants
| Mutation | Fold Increase in EC50/IC50 for this compound | Susceptibility to other Nucleoside/Nucleotide Analogs |
| rtN236T | 2 to 9-fold | Susceptible to Lamivudine and Tenofovir |
| rtA181V/T | 2 to 9-fold | Susceptible to Lamivudine; Reduced susceptibility to Tenofovir with rtA181T/V+rtN236T |
| rtA181T+rtN236T | - | Remains sensitive or shows reduced susceptibility to Tenofovir depending on HBV genotype |
| rtA181V+rtN236T | 2.3 to 4.2-fold (for ADV) | Reduced susceptibility to Tenofovir |
Table 3: Comparison of this compound and Tenofovir Efficacy at Week 48
| Outcome | This compound (10 mg/day) | Tenofovir (300 mg/day) |
| HBV DNA < 400 copies/mL (HBeAg-negative) | 63% | 93% |
| HBV DNA < 400 copies/mL (Overall) | 42.5% | 87.2% |
| Mean HBV DNA reduction (log10 copies/mL) in HIV/HBV coinfected patients with LAM-resistance | -3.21 | -4.44 |
Experimental Protocols
Detailed methodologies are essential for the accurate detection and characterization of this compound-resistant HBV.
Protocol for Detection of this compound Resistance Mutations by Real-Time PCR
This protocol is designed for the sensitive and quantitative detection of specific this compound resistance mutations (rtA181V/T and rtN236T).
Materials:
-
Patient serum samples
-
HBV DNA extraction kit (e.g., Qiagen Blood Kit)[12]
-
Real-time PCR instrument (e.g., Applied Biosystems 7300)[12]
-
Primers and probes specific for wild-type and mutant sequences
-
PCR master mix
-
Reference standards for wild-type and mutant DNA
Procedure:
-
DNA Extraction: Extract HBV DNA from 100-200 µL of patient serum according to the manufacturer's protocol of the DNA extraction kit.[12] Resuspend the extracted DNA in sterile water.
-
Primer and Probe Design: Design specific primers and fluorescently labeled probes (e.g., TaqMan) to differentiate between the wild-type and mutant alleles at codons rt181 and rt236.
-
Real-Time PCR Reaction Setup:
-
Prepare a reaction mixture containing PCR master mix, specific primers and probes for either the wild-type or mutant sequence, and the extracted HBV DNA.
-
For each sample, set up separate reactions for the wild-type and each mutation to be tested.
-
Include positive controls (plasmid DNA with known mutations) and negative controls (no template) in each run.
-
-
Thermal Cycling: Perform the real-time PCR using a standard thermal cycling protocol. An example protocol is:
-
Initial denaturation at 94°C for 2 minutes.
-
40 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 55°C for 30 seconds.
-
Extension at 72°C for 30 seconds.[12]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Quantify the amount of mutant and wild-type virus by comparing the Ct values to a standard curve generated from the reference standards.
-
The proportion of the resistant variant can be calculated as a percentage of the total viral population. This method is often more sensitive than direct sequencing for detecting minor resistant populations.[13]
-
Protocol for HBV Polymerase Gene Sequencing to Identify Resistance Mutations
This protocol outlines the steps for amplifying and sequencing the HBV polymerase gene to identify known and potentially novel resistance mutations.
Materials:
-
Extracted HBV DNA (from Protocol 3.1)
-
PCR primers flanking the HBV polymerase gene region of interest (a 492 bp fragment is common)[7]
-
Taq DNA polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sequencing primers
-
Sanger sequencing platform (e.g., ABI PRISM 310 Genetic Analyzer)[12]
Procedure:
-
PCR Amplification:
-
Amplify a fragment of the HBV polymerase gene (approximately 492 bp) containing the codons associated with this compound resistance.[7]
-
Example primers: RTS: 5'-AAAATCCTCACAATACCAC-3' and a corresponding reverse primer.[13]
-
Use a standard PCR protocol with appropriate annealing temperatures for the chosen primers.
-
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the amplification of a product of the correct size.
-
PCR Product Purification: Purify the PCR product from the reaction mixture using a commercially available kit to remove primers, dNTPs, and polymerase.
-
Sequencing Reaction:
-
Set up cycle sequencing reactions using the purified PCR product as a template and specific forward and reverse sequencing primers.
-
Use a dye-terminator sequencing chemistry.
-
-
Sequence Analysis:
-
Purify the sequencing reaction products and run them on an automated DNA sequencer.
-
Analyze the resulting chromatograms using sequencing analysis software.
-
Align the obtained sequence with a wild-type HBV reference sequence to identify nucleotide and amino acid changes, including the rtA181V/T and rtN236T mutations.[7]
-
Visualizing Workflows and Pathways
The following diagrams illustrate key processes related to this compound's mechanism of action and the development of resistance.
Caption: Mechanism of action of this compound.
Caption: Development of this compound resistance.
Caption: Experimental workflow for detecting this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Treatment of patients with chronic hepatitis B with this compound dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Complex dynamics of hepatitis B virus resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HBV Drug Resistance Genotyping [testguide.adhb.govt.nz]
- 8. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy of tenofovir and this compound in the treatment of chronic hepatitis B: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomized Controlled Study of Tenofovir and this compound in Chronic Hepatitis B Virus and HIV Infection: ACTG A5127 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to this compound dipivoxil in lamivudine resistant chronic hepatitis B patients treated with this compound dipivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a new quantitative detection approach to this compound-resistant HBV and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Modeling of Adefovir in Healthy and Renally Impaired Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of Adefovir, a nucleotide analog reverse transcriptase inhibitor used in the treatment of chronic hepatitis B. The following sections detail the experimental protocols for assessing this compound pharmacokinetics and present a summary of key PK parameters in healthy subjects and in individuals with varying degrees of renal impairment. This information is crucial for dose adjustments and ensuring the safe and effective use of this compound in diverse patient populations.
Introduction to this compound Pharmacokinetics
This compound is the active form of the prodrug this compound dipivoxil. Following oral administration, this compound dipivoxil is rapidly converted to this compound.[1] The drug is primarily eliminated through the kidneys via a combination of glomerular filtration and active tubular secretion.[1] Consequently, patients with renal impairment experience reduced clearance and increased systemic exposure to this compound, necessitating dose adjustments to avoid potential nephrotoxicity.[2][3][4]
Experimental Protocols
Clinical Study Design for Pharmacokinetic Assessment
A typical clinical study to assess the pharmacokinetics of this compound in healthy and renally impaired subjects involves a single-dose, open-label, parallel-group design.
2.1.1. Subject Recruitment and Grouping:
-
Healthy Subjects: A cohort of healthy volunteers with normal renal function (Creatinine Clearance [CrCl] ≥ 80 mL/min) is recruited.
-
Renally Impaired Subjects: Patients are stratified into groups based on their estimated creatinine clearance (CrCl):
-
Mild Impairment: CrCl 50–79 mL/min
-
Moderate Impairment: CrCl 30–49 mL/min
-
Severe Impairment: CrCl 10–29 mL/min
-
End-Stage Renal Disease (ESRD) on Hemodialysis[5]
-
2.1.2. Drug Administration:
-
A single oral dose of 10 mg this compound dipivoxil is administered to all subjects.[6]
-
For subjects on hemodialysis, the dose is administered after a dialysis session.
2.1.3. Blood Sample Collection:
-
Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method for this compound Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound concentrations in human plasma.[7][8][9]
2.2.1. Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation method is commonly employed.[7][9]
-
To 200 µL of plasma, add 600 µL of methanol containing an internal standard (e.g., this compound-d4).[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
2.2.2. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., Waters X-Select HSS T3-C18, 3.0 × 50 mm, 2.5 µm) is used for separation.[8]
-
Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: A flow rate of 0.5 mL/min is maintained.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the transitions of the parent ion to the product ion for both this compound and the internal standard.
-
2.2.3. Method Validation:
The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[7][8][9]
Pharmacokinetic Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in healthy subjects and in patients with varying degrees of renal impairment.
Table 1: Population Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (10 mg Single Dose)
| Parameter | Symbol | Mean Value | Unit |
| Total Body Clearance | CL | 56.9 | L/h |
| Volume of Distribution (Central) | V2 | 106 | L |
| Inter-compartmental Clearance | Q | 220 | L/h |
| Volume of Distribution (Peripheral) | V3 | 498 | L |
| Absorption Rate Constant | ka | 0.509 | h⁻¹ |
| Absorption Lag Time | t_lag | 0.315 | h |
Data from a study on healthy Chinese subjects after a single oral dose of 10 mg this compound dipivoxil.[6]
Table 2: this compound Pharmacokinetic Parameters in Subjects with Normal and Impaired Renal Function
| Renal Function Group | Creatinine Clearance (mL/min) | Apparent Oral Clearance (CL/F) (mL/min) | Elimination Half-life (t½) (hours) |
| Healthy | > 80 | 299 | ~7.5 |
| Mild Impairment | 50 - 79 | 199 | ~10 |
| Moderate Impairment | 30 - 49 | 136 | ~16 |
| Severe Impairment | 10 - 29 | 74 | ~25 |
| Hemodialysis | < 10 | 23 | ~35 |
Note: These are approximate values synthesized from various sources and are intended for comparative purposes. Actual values may vary between studies.
Table 3: Recommended Dosing Adjustments for this compound Dipivoxil in Patients with Renal Impairment
| Creatinine Clearance (mL/min) | Recommended 10 mg Dose Interval |
| ≥ 50 | Every 24 hours |
| 30 to 49 | Every 48 hours[2][10] |
| 10 to 29 | Every 72 hours[2][10] |
| Hemodialysis Patients | 10 mg every 7 days, following dialysis[11] |
These dosing guidelines are based on pharmacokinetic modeling and are designed to achieve this compound exposures similar to those in patients with normal renal function receiving 10 mg daily.[11]
Visualizations
Experimental Workflow for this compound Pharmacokinetic Study
Caption: Experimental workflow for a clinical study assessing this compound pharmacokinetics.
Conceptual Pharmacokinetic Model of this compound
Caption: A two-compartment model representing this compound pharmacokinetics.
Conclusion
The pharmacokinetic profile of this compound is significantly influenced by renal function. As renal function declines, the clearance of this compound decreases, leading to a prolonged half-life and increased systemic exposure. The provided data and protocols are essential for designing and interpreting pharmacokinetic studies of this compound. The established relationship between creatinine clearance and this compound clearance allows for dose adjustments in renally impaired patients, which is critical for maintaining therapeutic efficacy while minimizing the risk of dose-dependent toxicities. Physiologically based pharmacokinetic (PBPK) modeling has also been successfully applied to predict the impact of renal impairment on this compound exposure.[12][13] Continuous monitoring of renal function is recommended for patients on long-term this compound therapy.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. This compound Hepsera - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 4. drugs.com [drugs.com]
- 5. Efficacy and pharmacokinetics of this compound dipivoxil liquid suspension in patients with chronic hepatitis B and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of this compound dipivoxil tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of this compound PBPK Model to Assess Biomarker‐Informed OAT1 Drug–Drug Interaction and Effect of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of this compound PBPK Model to Assess Biomarker-Informed OAT1 Drug-Drug Interaction and Effect of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adefovir Administration and Monitoring in HBV Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) transgenic mouse models are invaluable tools for the in vivo evaluation of antiviral therapies. In these models, the HBV genome is stably integrated into the host's chromosomes, leading to persistent viral antigen expression and, in many models, viral replication.[1][2] This makes them particularly suitable for testing drugs that target HBV replication, such as Adefovir Dipivoxil.[2] this compound is a nucleotide analog reverse transcriptase inhibitor (NRTI) that, in its diphosphate form, inhibits HBV DNA polymerase, effectively suppressing viral replication.[3][4]
These application notes provide detailed protocols for the administration of this compound Dipivoxil to HBV transgenic mice and for the subsequent monitoring of its antiviral efficacy and potential toxicity.
I. This compound Efficacy in HBV Transgenic Mice
This compound has demonstrated potent anti-HBV activity in transgenic mouse models.[1] Its administration leads to a significant reduction in both liver and serum HBV DNA levels.[1] It is important to note that because the HBV transgene is integrated into the host genome, treatments like this compound that inhibit polymerase activity after the transcription of pregenomic RNA will not reduce HBV RNA levels.[1]
Table 1: Summary of this compound Antiviral Activity in HBV Transgenic Mice
| Dosage Regimen | Treatment Duration | Effect on Liver HBV DNA | Effect on Serum HBV DNA | Reference |
| 100 mg/kg/day (twice daily) | 10 days | Reduced to <0.1 pg/µg from a mean of 3.0 pg/µg in placebo | Reduced to 3.5 log10 ge/ml from 5.3 log10 ge/ml in placebo | [1] |
| 1.0 mg/kg/day (once daily) | 10 days | Endpoint of liver virus inhibition reached | Near-maximum viral reduction | [1] |
| <0.1 mg/kg/day | 10 days | - | Minimum effective dose for serum virus inhibition | [1] |
| 100 mg/kg/day | 14 days | Significant reduction in replicative intermediates | Decrease from 10^0.5-10^3 copies/µl to undetectable levels | [5] |
II. Experimental Protocols
A comprehensive study involves the administration of the therapeutic agent, followed by systematic monitoring of virological, serological, and toxicological markers.
This compound Administration Workflow
The following diagram outlines the typical workflow for evaluating this compound in an HBV transgenic mouse model.
Caption: Experimental workflow for this compound evaluation in HBV transgenic mice.
Protocol 1: this compound Formulation and Oral Administration
-
Formulation: this compound Dipivoxil can be formulated for oral gavage. Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% w/v methylcellulose in sterile water). The concentration should be calculated based on the average weight of the mice to ensure the correct dosage is administered in a manageable volume (typically 5-10 ml/kg).
-
Administration:
-
Gently restrain the mouse.
-
Using a proper-sized oral gavage needle (e.g., 20-gauge, 1.5-inch curved), carefully insert the needle into the esophagus.
-
Slowly administer the prepared this compound suspension or vehicle control.
-
Administer once or twice daily as required by the experimental design for the specified duration (e.g., 10-14 days).[1][5]
-
Monitor the animal for a short period post-administration to ensure no adverse effects.
-
Protocol 2: Serum and Tissue Collection
-
Serum Collection (Interim):
-
Collect blood via tail vein or submandibular bleeding into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C for later analysis.
-
-
Terminal Sample Collection:
-
At the end of the treatment period, euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a cardiac puncture to collect a terminal blood sample for serum.
-
Perform a laparotomy to expose the liver and kidneys.
-
Excise a portion of the liver and snap-freeze in liquid nitrogen for DNA/RNA analysis.
-
Fix another portion of the liver and one kidney in 10% neutral buffered formalin for 24 hours for histological analysis.[6]
-
Protocol 3: Quantification of Serum HBV DNA by Real-Time PCR
This protocol provides a general framework; specific primers, probes, and cycling conditions should be optimized.
-
DNA Extraction: Extract total DNA from 50-100 µL of mouse serum using a commercial viral DNA extraction kit, following the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers specific for the HBV genome (e.g., targeting the S or core gene), a fluorescently labeled probe, and Taq polymerase.[7]
-
Add a specific volume of the extracted DNA to each well of a qPCR plate.
-
Include a standard curve using a plasmid with a known concentration of the HBV target sequence to allow for absolute quantification.[7] Include no-template controls (NTCs) to check for contamination.
-
-
Real-Time PCR Cycling:
-
Perform the reaction on a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Protocol 4: Quantification of Serum HBsAg and HBeAg by ELISA
-
Principle: This assay uses a sandwich ELISA format where antibodies specific to HBsAg or HBeAg are coated onto a microplate.[10][11]
-
Procedure:
-
Dilute serum samples according to the kit's instructions (e.g., 1:100).[10]
-
Add diluted samples, standards, and controls to the appropriate wells of the antibody-coated microplate. Incubate to allow the antigen to bind.
-
Wash the plate to remove unbound material.
-
Add an enzyme-conjugated detection antibody (e.g., anti-HBsAg-HRP). Incubate to form the "sandwich".[10]
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate, leading to a color change proportional to the amount of antigen present.[10]
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of HBsAg or HBeAg in the samples by interpolating their absorbance values on the standard curve.
-
III. Monitoring for this compound-Induced Nephrotoxicity
Chronic administration of this compound, particularly at higher doses, can lead to nephrotoxicity, characterized by damage to the proximal renal tubules.[12][13][14]
Mechanism of this compound Nephrotoxicity
This compound can act as a mitochondrial toxin by inhibiting the human mitochondrial DNA polymerase gamma.[4][14][15] This impairs mitochondrial replication, leading to mtDNA depletion, loss of mitochondrial function (e.g., reduced cytochrome C oxidase activity), and ultimately, cellular damage and necrosis, primarily in the proximal tubules.[15][16]
Caption: Proposed pathway for this compound-induced nephrotoxicity.
Table 2: Parameters for Monitoring Nephrotoxicity
| Parameter | Method | Sample Type | Expected Change with Toxicity | Reference |
| Serum Creatinine | Biochemical Assay | Serum | Gradual Increase | [13][14][17] |
| Serum Phosphorus | Biochemical Assay | Serum | Decrease | [13][14] |
| Blood Urea Nitrogen (BUN) | Biochemical Assay | Serum | Increase | [17] |
| Kidney Histology | H&E Staining | Formalin-Fixed Kidney | Proximal tubular degenerative changes, necrosis | [14][15] |
Protocol 5: Histological Analysis of Kidney Tissue
-
Tissue Processing: After fixation in 10% neutral buffered formalin, dehydrate the kidney tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining (Hematoxylin and Eosin - H&E):
-
Deparaffinize the slides in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin to stain cell nuclei blue/purple.
-
Rinse and differentiate in acid-alcohol.
-
Counterstain with Eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate, clear, and mount with a coverslip.
-
-
Microscopic Examination: Examine the slides under a light microscope, paying close attention to the morphology of the proximal tubules for signs of injury, such as cell swelling, loss of brush border, vacuolization, and necrosis.[14]
IV. Data Interpretation and Conclusion
A successful this compound treatment regimen in an HBV transgenic mouse model should result in a dose-dependent decrease in serum and liver HBV DNA. A complete virologic response is often defined as HBV DNA levels falling below the lower limit of detection of a sensitive qPCR assay.[18] Concurrently, researchers must carefully monitor for signs of nephrotoxicity, especially with long-term or high-dose studies.[4] A significant increase in serum creatinine or histological evidence of tubular damage would indicate dose-limiting toxicity. These models provide a robust platform for defining the therapeutic window and efficacy of this compound and other novel anti-HBV compounds.
References
- 1. Characterizing antiviral activity of this compound dipivoxil in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phdres.caregate.net [phdres.caregate.net]
- 4. Relationship between nephrotoxicity and long-term this compound dipivoxil therapy for chronic hepatitis B: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-hepatitis B virus (HBV) drugs using the HBV transgenic mouse: application of the semiquantitative polymerase chain reaction (PCR) for serum HBV DNA to monitor the drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative detection of hepatitis B virus DNA in serum by a new rapid real-time fluorescence PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 9. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 10. 4adi.com [4adi.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Development and Characterization of a Chronic Hepatitis B Murine Model With a Mutation in the START Codon of an HBV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound nephrotoxicity: possible role of mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Mapping Adverse Outcome Pathways for Kidney Injury as a Basis for the Development of Mechanism-Based Animal-Sparing Approaches to Assessment of Nephrotoxicity [frontiersin.org]
- 18. On-treatment monitoring of this compound therapy in chronic hepatitis B: virologic response can be assessed at 24 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adefovir Resistance in Chronic Hepatitis B
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Adefovir resistance in chronic hepatitis B (CHB) patients. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic mutations associated with this compound resistance in Hepatitis B Virus (HBV)?
This compound resistance in HBV is primarily associated with two main mutations in the reverse transcriptase (RT) region of the viral polymerase gene: rtN236T and rtA181V/T.[1][2] These mutations can occur individually or together.[3] While these are the most common, other mutations such as rtP237H, rtN238T/D, rtV84M, rtS85A, rtV214A, and rtQ215S have also been reported to reduce sensitivity to this compound, though their clinical significance is less clear.[1][4][5]
Q2: What is the molecular mechanism by which these mutations confer resistance to this compound?
This compound is an acyclic nucleotide analog of deoxyadenosine monophosphate (dAMP).[4][5] After intracellular phosphorylation to its active diphosphate form, it competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the newly synthesized viral DNA. This incorporation leads to chain termination of viral replication.[4][5]
The resistance mutations, such as rtN236T, are thought to confer resistance by altering the conformation of the polymerase's active site. Molecular modeling studies suggest that the rtN236T mutation leads to a loss of hydrogen bonds and a significant decrease in electrostatic interactions between the drug and the viral polymerase.[6] This reduced binding affinity for this compound diphosphate allows the natural substrate (dATP) to outcompete the drug, thus diminishing its antiviral efficacy.[6] The rtA181V/T mutations are also believed to sterically hinder the binding of this compound to the polymerase.
Q3: What is the typical timeline for the development of this compound resistance?
The development of this compound resistance is a gradual process. The cumulative rates of resistance have been reported to be approximately 0% at year 1, 3% at year 2, 11% at year 3, 18% at year 4, and 28-29% at 5 years of continuous this compound monotherapy in treatment-naïve patients.[1][7] The emergence of resistance may be more common and occur earlier in patients with pre-existing lamivudine resistance who are switched to this compound monotherapy.[1][8]
Q4: How does this compound resistance manifest clinically in patients?
The initial sign of this compound resistance is typically a "virological breakthrough," which is defined as a rebound in serum HBV DNA levels by at least 1 log10 IU/mL from the nadir during therapy.[9][10][11] This is often followed by a "biochemical breakthrough," characterized by an increase in serum alanine aminotransferase (ALT) levels.[2][9] In some cases, this can lead to a hepatitis flare and, in severe instances, hepatic decompensation.[1][9]
Troubleshooting Guides for Experimental Workflows
Problem: Difficulty in detecting this compound resistance mutations by direct sequencing.
Possible Cause 1: Low viral load.
-
Troubleshooting: Ensure that the patient's serum HBV DNA level is sufficiently high for successful PCR amplification and sequencing. A common threshold is greater than 1,000-10,000 IU/mL. If the viral load is low, consider concentrating the viral particles from a larger volume of serum before DNA extraction.
Possible Cause 2: The resistant strain is a minor population (quasispecies).
-
Troubleshooting: Direct sequencing may not be sensitive enough to detect mutations present in less than 20-25% of the viral population.[12]
-
Solution 1: More sensitive genotyping assays. Employ more sensitive techniques like real-time PCR-based methods (e.g., restriction fragment mass polymorphism - RFMP) or deep sequencing, which can detect mutations present at much lower frequencies (e.g., 0.1%).[8][12]
-
Solution 2: Clonal analysis. Subclone the PCR products into a plasmid vector and sequence multiple individual clones to identify minor variants.
-
Problem: Inconsistent results in phenotypic assays for this compound susceptibility.
Possible Cause 1: Variability in cell-based assay systems.
-
Troubleshooting: Standardize your cell culture conditions, including cell line (e.g., HepG2.2.15, HepAD38), passage number, and media composition. Ensure consistent expression of the HBV polymerase. The HepAD38 cell line is a reliable model for assessing antiviral efficacy.[13]
Possible Cause 2: Issues with the recombinant virus.
-
Troubleshooting: If using site-directed mutagenesis to introduce resistance mutations, verify the complete sequence of the polymerase gene to ensure no unintended mutations were introduced. For patient-derived viruses, ensure the viral construct used for phenotypic analysis is representative of the dominant viral population in the patient.
Possible Cause 3: Inaccurate drug concentration.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Perform a dose-response curve to accurately determine the EC50 (half-maximal effective concentration).
Data Presentation
Table 1: Cumulative Incidence of this compound Resistance in Treatment-Naïve CHB Patients
| Year of Therapy | Cumulative Incidence of Resistance |
| 1 | 0%[1] |
| 2 | 3%[1] |
| 3 | 11%[1] |
| 4 | 18%[1] |
| 5 | 28-29%[1][7] |
Table 2: Fold-Change in this compound Susceptibility for Common Resistance Mutations
| Mutation | Fold-Increase in EC50 (in vitro) |
| rtA181T | 2 to 9-fold[2] |
| rtN236T | 2 to 9-fold[2] |
| rtA181V | Varies, can be significant[8] |
| rtA181T/V + rtN236T | Can lead to higher levels of resistance |
Note: EC50 values can vary depending on the experimental system used.
Experimental Protocols
Genotypic Resistance Testing: PCR Amplification and Sequencing of HBV Polymerase
Objective: To identify mutations in the reverse transcriptase domain of the HBV polymerase gene.
Methodology:
-
DNA Extraction: Extract total DNA from 200-500 µL of patient serum using a commercial kit (e.g., QIAamp DNA Blood Kit).[14]
-
PCR Amplification:
-
Use primers designed to amplify the entire reverse transcriptase region of the HBV polymerase gene.
-
Perform a nested or semi-nested PCR to increase sensitivity and specificity, especially for samples with low viral loads.
-
Reaction Conditions (Example):
-
Initial denaturation: 94°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1-2 minutes (depending on amplicon length).
-
-
Final extension: 72°C for 10 minutes.
-
-
-
PCR Product Purification: Purify the amplified DNA fragment using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
Direct Sequencing:
-
Use the same primers from the PCR amplification or internal sequencing primers for Sanger sequencing.
-
Sequence both the forward and reverse strands to ensure accuracy.
-
-
Sequence Analysis: Align the obtained sequence with a wild-type HBV reference sequence to identify amino acid substitutions.
Phenotypic Resistance Testing: Cell-Based Susceptibility Assay
Objective: To determine the in vitro susceptibility of HBV (wild-type or mutant) to this compound.
Methodology:
-
Cell Culture: Culture a stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) in appropriate media.
-
Drug Treatment:
-
Plate the cells in 24- or 96-well plates.[13]
-
Treat the cells with a serial dilution of this compound. Include a no-drug control.
-
Incubate for a defined period (e.g., 6-9 days), replacing the media with fresh drug-containing media every 2-3 days.
-
-
Quantification of Viral Replication:
-
Supernatant HBV DNA: Collect the cell culture supernatant and quantify the amount of HBV DNA using real-time qPCR.
-
Intracellular HBV DNA: Lyse the cells and extract intracellular DNA to quantify HBV replicative intermediates by Southern blot or qPCR.
-
-
Data Analysis:
-
Calculate the percentage of viral replication inhibition at each drug concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
The fold-resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
-
Mandatory Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for this compound resistance analysis.
References
- 1. [Resistance to this compound in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistant mutants induced by this compound dipivoxil in hepatitis B virus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs [xiahepublishing.com]
- 6. Molecular mechanisms of this compound sensitivity and resistance in HBV polymerase mutants: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex dynamics of hepatitis B virus resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to this compound dipivoxil in lamivudine resistant chronic hepatitis B patients treated with this compound dipivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of hepatitis B patients with antiviral resistance [natap.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of a new quantitative detection approach to this compound-resistant HBV and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Complex dynamics of hepatitis B virus resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Identifying rtA181V and rtN236T mutations associated with Adefovir resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of rtA181V and rtN236T mutations associated with Adefovir (ADV) resistance in Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What are the primary mutations associated with this compound resistance in HBV?
The two major mutations recognized to confer resistance to this compound are rtA181V/T and rtN236T.[1][2][3] These mutations occur in the reverse transcriptase (RT) domain of the HBV polymerase.[2] The rtA181V/T mutation is located in the B domain, while the rtN236T mutation is in the D domain of the reverse transcriptase.[2]
Q2: What is the clinical significance of detecting these mutations?
Detecting ADV resistance mutations is crucial for monitoring and anticipating potential treatment failure in patients with chronic hepatitis B.[4][5] The emergence of these mutations can lead to a virological breakthrough, characterized by an increase in HBV DNA levels, and may be associated with flares in alanine aminotransferase (ALT) levels.[2] Early detection allows for timely adjustments to antiviral therapy.[4][5]
Q3: Can rtA181V and rtN236T mutations exist together?
Yes, dual mutations of rtA181V/T and rtN236T can be observed in patients.[2] Studies have also shown that patients can have either the rtA181V/T or the rtN236T mutation alone.[2] The presence of both mutations can lead to high resistance against multiple nucleotide/nucleoside analogs.[1]
Q4: Do these mutations confer cross-resistance to other antiviral drugs?
The rtA181T/V mutation can generate cross-resistance to lamivudine (LAM), telbivudine (LdT), and may decrease susceptibility to tenofovir disoproxil fumarate (TDF).[1] The rtN236T mutation may lead to partial cross-resistance to TDF.[1] Notably, the combination of rtA181V and rtN236T mutations can result in high resistance to LAM, ADV, LdT, and entecavir, with a significant decrease in susceptibility to TDF.[1]
Q5: What methods can be used to detect rtA181V and rtN236T mutations?
Several molecular methods are available for the detection of these mutations, including:
-
Direct Sequencing: This method provides comprehensive information about the HBV polymerase gene but may be less sensitive in detecting minor viral populations.[4][5]
-
Line Probe Assays (LiPA): The INNO-LiPA HBV DR v2 is a sensitive DNA hybridization assay for detecting known HBV polymerase mutations, including those conferring resistance to ADV.[2][4][5] It has been shown to detect the rtN236T mutation earlier than sequencing.[4][5]
-
PCR-Ligase Detection Reaction (LDR) Assay: This is a sensitive and specific method for detecting the rtA181V/T and rtN236T mutations.[6]
-
Restriction Fragment Mass Polymorphism (RFMP): This is a genotyping assay based on matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.[7]
Q6: I am getting discordant results between sequencing and a more sensitive assay like LiPA or PCR-LDR. What could be the reason?
Discordant results are often due to differences in the sensitivity of the assays. More sensitive methods like LiPA and PCR-LDR can detect mutant variants that are present as a minor fraction of the total viral population (as low as 1%), which might be missed by direct sequencing.[2][4][5][6] Subclone sequencing can be used to confirm the presence of these minor variants.[6]
Q7: My sequencing results for codon 181 or 236 are unclear. What should I do?
Ambiguous sequencing results can be due to low viral DNA levels or the presence of mixed viral populations.[6] Consider the following troubleshooting steps:
-
Quantify the HBV DNA in the sample to ensure it is within the detectable range for your assay.
-
Repeat the PCR and sequencing.
-
Use a more sensitive method like a line probe assay or a PCR-LDR assay to confirm the presence of specific mutations.
-
Perform subcloning of the PCR product followed by sequencing of multiple clones to identify mixed populations.
Quantitative Data Summary
The following tables summarize the performance of different assays for the detection of rtA181V and rtN236T mutations and the incidence of these mutations in patients treated with this compound.
Table 1: Comparison of Detection Methods for this compound Resistance Mutations
| Method | Codon 181 (rtA181V/T) Concordance with Sequencing | Codon 236 (rtN236T) Concordance with Sequencing | Limit of Detection for Mutant Population |
| PCR-LDR Assay | 95.3% (141/148 samples)[6] | 96.6% (143/148 samples)[6] | 1%[6] |
| INNO-LiPA HBV DR v2 | Detected in 22/124 samples vs. 17/124 by sequencing[2] | Detected in 18/124 samples vs. 9/124 by sequencing[2][4] | Can detect mutations at least 6 months earlier than sequencing[4][5] |
Table 2: Incidence of this compound Resistance Mutations in Patients
| Study Population | Mutation(s) | Incidence |
| 38 patients treated with ADV | rtA181V/T and/or rtN236T | 31.5% (12 patients) by LiPA; 24% (9 patients) by sequencing[2][4][5] |
| 67 lamivudine-resistant patients treated with ADV | rtA181V | Detected in 5 patients[7] |
| rtN236T | Detected in 4 patients[7] | |
| rtA181T | Detected in 2 patients[7] | |
| Dual rtA181V and rtN236T | Detected in 2 of the 5 rtA181V patients[7] |
Experimental Protocols
1. PCR and Ligase Detection Reaction (LDR) for rtA181V/T and rtN236T Detection
This protocol is based on the methodology described for a sensitive and specific detection assay.[6]
-
Step 1: DNA Extraction: Extract HBV DNA from serum samples using a commercial viral DNA extraction kit.
-
Step 2: PCR Amplification: Amplify the HBV polymerase gene region containing codons 181 and 236 using specific primers.
-
Reaction mixture: Include HBV DNA template, PCR primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling conditions: Optimize annealing temperature and extension time based on primer sequences and amplicon length.
-
-
Step 3: Ligase Detection Reaction:
-
Perform a ligation reaction using the amplified PCR product as a template.
-
The reaction mixture should contain specific discriminating probes (one for the wild-type and one for the mutant sequence) and a common fluorescently labeled probe for each codon.
-
Add a thermostable DNA ligase.
-
The ligation of the discriminating and common probes occurs only if there is a perfect match with the template DNA at the mutation site.
-
-
Step 4: Electrophoresis and Detection:
-
Separate the ligation products by size using a capillary sequencer.
-
The presence of a fluorescent peak corresponding to the size of the ligated product for the mutant probe indicates the presence of the mutation.
-
2. Line Probe Assay (INNO-LiPA) for HBV Drug Resistance
This protocol provides a general workflow for using a commercially available line probe assay.[4][5]
-
Step 1: DNA Extraction: Isolate HBV DNA from patient serum.
-
Step 2: PCR Amplification: Amplify the reverse transcriptase domain of the HBV polymerase gene using biotinylated primers provided in the kit.
-
Step 3: Hybridization:
-
Denature the biotinylated PCR product.
-
Hybridize the denatured product to oligonucleotide probes immobilized on a membrane strip. The probes correspond to wild-type and known mutant sequences for codons associated with drug resistance, including rt181 and rt236.
-
-
Step 4: Stringent Wash: Wash the strips under stringent conditions to remove non-specifically bound PCR products.
-
Step 5: Detection:
-
Add a streptavidin-alkaline phosphatase conjugate, which binds to the biotinylated hybrids.
-
Add a chromogenic substrate. A colored precipitate will form at the position of the probes that have hybridized to the PCR product.
-
-
Step 6: Interpretation: Interpret the pattern of colored bands on the strip to determine the presence of wild-type or mutant sequences at each codon.
Visualizations
Caption: Experimental workflow for the detection of this compound resistance mutations.
Caption: Relationship between this compound mutations and cross-resistance profiles.
References
- 1. Resistant mutants induced by this compound dipivoxil in hepatitis B virus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of rtN236T and rtA181V/T Mutations Associated with Resistance to this compound Dipivoxil in Samples from Patients with Chronic Hepatitis B Virus Infection by the INNO-LiPA HBV DR Line Probe Assay (Version 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Resistance to this compound in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of rtN236T and rtA181V/T mutations associated with resistance to this compound dipivoxil in samples from patients with chronic hepatitis B virus infection by the INNO-LiPA HBV DR line probe assay (version 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of the rtA181V/T and rtN236T mutations associated with resistance to this compound dipivoxil using a ligase detection reaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to this compound dipivoxil in lamivudine resistant chronic hepatitis B patients treated with this compound dipivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adefovir-Induced Nephrotoxicity in Preclinical Research
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming adefovir-induced nephrotoxicity in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
This compound's nephrotoxicity is primarily linked to its accumulation in the proximal tubular cells of the kidneys.[1] This accumulation is mediated by the human organic anion transporter 1 (OAT1) on the basolateral membrane.[1][2] Once inside the cell, this compound acts as a mitochondrial toxin by inhibiting mitochondrial DNA (mtDNA) polymerase-γ.[1][3][4] This inhibition leads to mtDNA depletion, mitochondrial dysfunction, impaired oxidative phosphorylation, and ultimately, cellular damage and apoptosis, manifesting as acute tubular necrosis.[1][3][5][6]
Q2: My animal models show elevated serum creatinine (SCr) and blood urea nitrogen (BUN). How can I confirm this is specifically this compound-related toxicity?
While elevated SCr and BUN are general indicators of kidney damage, this compound-induced nephropathy has a more specific profile.[7] You should also assess for:
-
Hypophosphatemia: A decrease in serum phosphate levels is a characteristic feature.[1][7]
-
Proteinuria and Glucosuria: Look for the presence of protein and glucose in the urine, indicating tubular damage.[7]
-
Fanconi-like Syndrome: In more severe cases, you may observe features of generalized proximal tubular dysfunction, including aminoaciduria and bicarbonaturia.[1]
-
Urinary Biomarkers: More sensitive and early markers include urinary β2-microglobulin and retinol-binding protein (RBP).[8]
Q3: My in vitro model using standard cell lines (e.g., HEK293) isn't showing toxicity. Why?
This is a common issue. The cytotoxicity of this compound is highly dependent on its intracellular concentration, which is driven by active transport.[2] Standard cell lines like HEK293 may not express the necessary organic anion transporters (primarily OAT1) to accumulate this compound to toxic levels.[6] To create a more predictive in vitro model, you should use cell lines engineered to express human OAT1 or primary renal proximal tubule cells.[2][6]
Q4: How can I mitigate this compound's nephrotoxic effects in my experimental design to study its other properties?
To reduce nephrotoxicity while studying other effects of this compound, consider these strategies:
-
Co-administration with an OAT1 Inhibitor: Probenecid is a known OAT1 inhibitor that can reduce the uptake of this compound into renal tubular cells, thereby decreasing its nephrotoxic potential.[9][10]
-
Dose Adjustment: this compound's toxicity is dose- and time-dependent.[1] Use the lowest effective dose for your experimental endpoint and consider shorter study durations if possible.
-
Hydration: Ensuring adequate hydration in animal models can sometimes lessen the severity of drug-induced kidney injury.[11]
Q5: What are the key histological changes I should look for in kidney tissue?
When examining kidney sections (typically with H&E staining), the primary changes are found in the proximal tubules. Key findings include:
-
Acute Tubular Necrosis (ATN): Look for signs of tubular cell injury, such as cell swelling, vacuolization, and loss of the brush border.[1][6]
-
Mitochondrial Abnormalities: Ultrastructural examination using electron microscopy may reveal enlarged, dysmorphic mitochondria with disorganized or lost cristae.[5]
-
Focal Tubular Deficiency of Cytochrome C Oxidase (COX): Specific histochemical stains can show reduced activity of this mtDNA-encoded enzyme, a direct consequence of mitochondrial damage.[5]
Data Presentation: Key Biomarkers and Expected Changes
The following tables summarize key biomarkers for assessing this compound nephrotoxicity and provide an example of expected dose-dependent effects in a preclinical model.
Table 1: Key Biomarkers for this compound-Induced Nephrotoxicity
| Biomarker Category | Specific Marker | Sample Type | Expected Change with Toxicity | Pathological Indication |
| Standard Renal Function | Serum Creatinine (SCr) | Serum/Plasma | Increase[4][7] | Decreased Glomerular Filtration Rate (GFR) |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | Increase[7] | Decreased GFR, Azotemia | |
| Glomerular Filtration Rate (GFR) | Calculated | Decrease[4] | Impaired Kidney Filtration | |
| Tubular Function | Serum Phosphate | Serum/Plasma | Decrease[1][7] | Proximal Tubular Dysfunction |
| Fractional Excretion of Phosphate | Urine/Serum | Increase | Impaired Tubular Reabsorption | |
| Early/Sensitive Markers | Urinary β2-Microglobulin | Urine | Increase[8] | Early Proximal Tubular Injury |
| Urinary Retinol-Binding Protein (RBP) | Urine | Increase[8] | Early Proximal Tubular Injury | |
| Histopathology | Mitochondrial DNA (mtDNA) Content | Kidney Tissue | Decrease[5][6] | Mitochondrial Biogenesis Impairment |
Table 2: Example of Dose-Response Effects in a Rat Model (4-Week Study)
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Serum Phosphate (mg/dL) | Urinary RBP (µg/L) |
| Vehicle Control | 0.5 ± 0.1 | 20 ± 3 | 7.5 ± 0.5 | 50 ± 10 |
| This compound (10 mg/kg/day) | 0.8 ± 0.2 | 35 ± 5 | 6.0 ± 0.7 | 250 ± 50 |
| This compound (30 mg/kg/day) | 1.5 ± 0.4 | 60 ± 8 | 4.5 ± 0.6 | 800 ± 150 |
Data are presented as mean ± SD and are illustrative based on published findings.
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound-Induced Nephrotoxicity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Mapping Adverse Outcome Pathways for Kidney Injury as a Basis for the Development of Mechanism-Based Animal-Sparing Approaches to Assessment of Nephrotoxicity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Relationship between nephrotoxicity and long-term this compound dipivoxil therapy for chronic hepatitis B: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound nephrotoxicity: possible role of mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mapping Adverse Outcome Pathways for Kidney Injury as a Basis for the Development of Mechanism-Based Animal-Sparing Approaches to Assessment of Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early kidney injury during long-term this compound dipivoxil therapy for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound PBPK Model to Assess Biomarker-Informed OAT1 Drug-Drug Interaction and Effect of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DRUG INDUCED ACUTE KIDNEY INJURY: AN EXPERIMENTAL ANIMAL STUDY: Drug Induced Acute Kidney Injury | Pakistan Armed Forces Medical Journal [pafmj.org]
Technical Support Center: Adefovir Dipivoxil Oral Bioavailability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of food on the oral bioavailability of Adefovir dipivoxil.
Frequently Asked Questions (FAQs)
Q1: Does food affect the oral bioavailability of this compound dipivoxil?
No, the oral bioavailability of this compound dipivoxil at a 10 mg dose is not affected by food.[1][2][3] Clinical studies have shown that the exposure to this compound is not altered when a 10 mg single dose is administered with a high-fat meal of approximately 1000 kcal.[1] Therefore, this compound dipivoxil can be taken without regard to food.[1][3]
Q2: Can this compound dipivoxil be administered with a high-fat meal?
Yes, administration of a 10 mg single dose of this compound dipivoxil with a high-fat meal (approximately 1000 kcal) did not have a significant impact on this compound exposure.[1]
Q3: Are there any specific food restrictions to consider during in-vivo experiments with this compound dipivoxil?
Based on current data for the 10 mg dose, no specific food restrictions are necessary to ensure consistent oral bioavailability.[1][2][3] However, for preclinical studies involving different formulations or dose ranges, it may be prudent to standardize administration with or without food to maintain consistency across study arms.
Q4: I am working with a granule formulation of this compound dipivoxil. Should it be administered with food?
A study involving a granule formulation of this compound dipivoxil in children noted that the granules were mixed with food before administration.[4] This was likely done to improve palatability and ease of administration rather than to affect bioavailability. For your specific formulation, it is recommended to conduct a food effect study if there is a scientific basis to suspect an interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in plasma concentrations between fed and fasted animal subjects in a preclinical study. | Although the 10 mg dose in humans shows no food effect, higher doses or different formulations used in preclinical studies might be susceptible to food effects. Food can alter gastrointestinal pH, gastric emptying, and splanchnic blood flow, potentially impacting drug absorption. | Standardize your experimental protocol to administer this compound dipivoxil in a consistent state (either always fasted or always with a standardized meal). This will help minimize variability in your pharmacokinetic data. |
| Unexpectedly low oral bioavailability in a study where the drug was administered with a high-fiber diet. | High-fiber foods can sometimes slow the transit of drugs in the gastrointestinal tract, which may in some cases reduce dissolution and the amount of drug absorbed.[5] | If your study protocol involves co-administration with food, ensure the meal composition is consistent. If unexplained low bioavailability is observed, consider investigating the potential impact of specific meal components like fiber. |
| Difficulty in achieving consistent dosing with a granule formulation in an animal model. | The palatability of the formulation may lead to incomplete ingestion by the animals. | Mixing the granules with a small, palatable amount of food can help ensure the full dose is consumed.[4] Ensure the food used is standardized across all subjects in the treatment group. |
Data Presentation
As clinical data indicates a lack of food effect on the approved 10 mg dose of this compound dipivoxil, a comparative table of pharmacokinetic parameters with and without food is not applicable. The key finding is the absence of a significant difference.
Table 1: Summary of Food Effect on this compound Dipivoxil Pharmacokinetics
| Parameter | Effect of High-Fat Meal | Source |
| This compound Exposure (AUC) | Unaffected | [1][2][3] |
| Peak Plasma Concentration (Cmax) | Not significantly affected | [2] |
AUC: Area Under the Curve Cmax: Maximum Plasma Concentration
Experimental Protocols
While specific clinical trial protocols for this compound dipivoxil food effect studies are not detailed in the provided results, a general methodology for a food effect bioavailability study can be outlined based on standard practices.
Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of this compound dipivoxil.
Study Design:
-
Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatment Periods:
-
Fasted State: Subjects fast overnight for at least 10 hours before receiving a single dose of this compound dipivoxil with water.
-
Fed State: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast. The dose of this compound dipivoxil is administered with water shortly after the meal.
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma is separated and analyzed for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including AUC (0-t, 0-inf), Cmax, and Tmax are calculated for both the fed and fasted states.
-
Statistical analysis is performed to compare the pharmacokinetic parameters between the two states. The absence of a food effect is typically concluded if the 90% confidence intervals for the ratio of geometric means (fed/fasted) for AUC and Cmax fall within the bioequivalence range of 80% to 125%.
Visualizations
Caption: Workflow of a typical food effect bioavailability study.
Caption: Metabolic activation pathway of this compound dipivoxil.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fda.gov [fda.gov]
- 4. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound this compound Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of food on absorption of drugs | PPTX [slideshare.net]
Technical Support Center: Managing Potential Drug-Drug Interactions with Adefovir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential drug-drug interactions with Adefovir. The information is presented in a question-and-answer format, with troubleshooting guides, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound drug-drug interactions?
A1: The majority of this compound's clinically significant drug-drug interactions are related to its renal excretion.[1][2][3] this compound is eliminated from the body primarily through the kidneys, involving both glomerular filtration and active tubular secretion.[1] The active secretion is mediated by organic anion transporters (OATs), particularly OAT1 and OAT3, located in the proximal tubules of the kidneys.[3] Therefore, co-administration of this compound with drugs that are also substrates or inhibitors of these transporters can lead to competitive inhibition, resulting in altered plasma concentrations and an increased risk of toxicity.[2][3]
Q2: Which classes of drugs are most likely to interact with this compound?
A2: Drugs that have the potential to cause kidney damage (nephrotoxic drugs) or that compete for the same renal elimination pathways are most likely to interact with this compound.[1][2] This includes, but is not limited to, nonsteroidal anti-inflammatory drugs (NSAIDs), aminoglycoside antibiotics, certain antiviral agents, and some immunosuppressants.[2][3]
Q3: How is this compound metabolized?
A3: this compound dipivoxil, the prodrug form of this compound, is rapidly converted to its active form, this compound, by esterases in the intestine and blood. This compound is then phosphorylated by cellular kinases to this compound diphosphate, the active antiviral compound. This compound itself does not undergo significant metabolism by cytochrome P450 (CYP) enzymes, which means that interactions with drugs that are inducers or inhibitors of CYP enzymes are less likely.[3]
Q4: What are the clinical implications of this compound drug-drug interactions?
A4: The primary clinical concern is an increased risk of nephrotoxicity.[2] When the renal clearance of this compound is reduced due to a drug interaction, its concentration in the blood and within the kidney cells can increase, leading to potential kidney damage.[2] Symptoms of nephrotoxicity can range from mild alterations in renal function markers to more severe renal impairment.[2]
Troubleshooting Guide
Q: We observed an unexpected increase in this compound concentration in our in vivo study when co-administered with a new investigational drug. What could be the cause?
A: An increase in this compound concentration suggests a potential drug-drug interaction affecting its elimination. The most probable cause is the inhibition of renal tubular secretion. Your investigational drug might be an inhibitor of the organic anion transporters OAT1 or OAT3, which are responsible for the active transport of this compound into the urine.
-
Troubleshooting Steps:
-
In Vitro Transporter Assays: Conduct in vitro experiments using cells expressing human OAT1 and OAT3 to determine if your investigational drug inhibits the transport of a known OAT1/OAT3 substrate. A significant inhibition would support the hypothesis of a transporter-based interaction.
-
Re-evaluate Preclinical Data: Review any existing preclinical data for your investigational drug for any indications of effects on renal function or drug transporters.
-
Dose Adjustment: In your in vivo study, consider a dose-response experiment to see if the effect on this compound concentration is dependent on the dose of your investigational drug.
-
Q: Our preclinical study shows signs of renal toxicity (e.g., increased serum creatinine) in animals receiving both this compound and our test compound, but not in animals receiving either drug alone. How can we investigate this further?
A: This suggests a synergistic or additive nephrotoxic effect.
-
Troubleshooting Steps:
-
Histopathology: Conduct a detailed histopathological examination of the kidneys from all treatment groups. Look for specific signs of tubular damage, inflammation, or other pathological changes that could indicate the nature and severity of the kidney injury.
-
Biomarker Analysis: Measure urinary biomarkers of kidney injury, such as KIM-1 (Kidney Injury Molecule-1) and NGAL (Neutrophil Gelatinase-Associated Lipocalin). These markers can provide an earlier and more sensitive indication of kidney damage than serum creatinine.
-
Mechanism of Injury Study: Investigate the potential mechanisms of toxicity. This could involve in vitro studies on kidney cell lines to assess for cytotoxicity, mitochondrial dysfunction, or oxidative stress induced by the combination of this compound and your test compound.
-
Summary of Potential Drug-Drug Interactions with this compound
| Interacting Drug/Class | Severity of Interaction | Mechanism of Interaction | Recommended Management |
| Nephrotoxic Agents | |||
| Aminoglycosides (e.g., gentamicin, amikacin) | Moderate to Major | Additive or synergistic nephrotoxicity.[2] | Avoid co-administration if possible. If necessary, monitor renal function closely. |
| Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) | Moderate | Can impair renal function and reduce this compound elimination, increasing the risk of toxicity.[2] | Avoid high-dose or chronic use of NSAIDs. Monitor renal function. |
| Cyclosporine, Tacrolimus | Moderate | Additive nephrotoxicity. | Monitor renal function closely. Dose adjustment of this compound may be necessary. |
| Vancomycin | Moderate | Additive nephrotoxicity. | Monitor renal function closely. |
| Drugs Affecting Renal Tubular Secretion | |||
| Probenecid | Moderate | Inhibition of OAT-mediated tubular secretion of this compound, leading to increased this compound plasma concentrations. | Avoid co-administration. If used together, monitor for this compound-related adverse effects. |
| Cimetidine, Ranitidine | Minor to Moderate | Potential for competitive inhibition of renal tubular secretion.[2] | Monitor for signs of this compound toxicity, especially with high doses of H2 receptor antagonists. |
| Tenofovir Disoproxil Fumarate (TDF) | Major | Both drugs are eliminated by the same renal pathway, leading to increased concentrations of both and a higher risk of nephrotoxicity.[4] | Co-administration is contraindicated. |
| Other Antivirals | |||
| Emtricitabine | Moderate | Co-administration with drugs that reduce renal function or compete for active tubular secretion may increase serum concentrations of emtricitabine. | Monitor for adverse effects. |
Experimental Protocols
In Vitro OAT1 Inhibition Assay using HEK293T/17 Cells
This protocol describes a method to assess the inhibitory potential of a test compound on the human organic anion transporter 1 (OAT1).
Materials:
-
OAT1-expressing HEK293T/17 cells (e.g., ATCC® CRL-11268G-1™)
-
Parental HEK293T/17 cells (as a negative control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
5-Carboxyfluorescein (5-CF) (fluorescent OAT1 substrate)
-
Probenecid (known OAT1 inhibitor, as a positive control)
-
Test compound
-
96-well poly-D-lysine coated plates
-
M-Per Mammalian Protein Extraction Reagent (or similar lysis buffer)
-
Fluorescent plate reader
Procedure:
-
Cell Seeding:
-
Culture OAT1-HEK293T/17 and parental HEK293T/17 cells in DMEM with 10% FBS.
-
Seed the cells into a 96-well poly-D-lysine coated plate at a density of 5x10^5 cells/mL (200 µL per well).
-
Incubate for 18-28 hours at 37°C and 5% CO2.
-
-
Inhibition Assay:
-
Wash the cells three times with 200 µL of warm (37°C) HBSS.
-
Pre-incubate the cells with HBSS containing various concentrations of the test compound or probenecid (positive control) for 10-30 minutes at 37°C.
-
Initiate the uptake by adding HBSS containing the test compound/probenecid and a final concentration of 150 µM 5-CF.
-
Incubate for 20 minutes at 37°C and 5% CO2.
-
-
Measurement:
-
Terminate the uptake by washing the cells three times with cold (4°C) HBSS.
-
Lyse the cells by adding 100 µL of M-Per lysis buffer and incubating for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence on a plate reader with excitation at ~490 nm and emission between 510-580 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from parental cells) from the fluorescence of the OAT1-expressing cells.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value of the test compound by fitting the data to a dose-response curve.
-
Preclinical Assessment of Drug-Induced Nephrotoxicity in Rats
This protocol outlines a general procedure for evaluating the nephrotoxic potential of a test compound when co-administered with this compound in a rat model.
Animal Model:
-
Male Sprague-Dawley rats are commonly used.
Dosing and Administration:
-
Administer this compound at a clinically relevant dose.
-
Administer the test compound at various doses, both alone and in combination with this compound.
-
Include a vehicle control group.
-
The route of administration should be relevant to the intended clinical use.
-
Duration of the study can range from a few days to several weeks to assess acute and sub-chronic toxicity.
Monitoring and Sample Collection:
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Metabolic Cage Studies: House the animals in metabolic cages for 24-hour urine collection at baseline and at various time points during the study. Measure urine volume.
-
Blood Sampling: Collect blood samples at baseline and at the end of the study (and potentially at intermediate time points) for clinical chemistry analysis.
Endpoint Analysis:
-
Serum Chemistry: Analyze serum for markers of renal function, including:
-
Creatinine
-
Blood Urea Nitrogen (BUN)
-
-
Urinalysis: Analyze urine for:
-
Protein (e.g., using the Bradford assay)
-
Urinary biomarkers of kidney injury:
-
Kidney Injury Molecule-1 (KIM-1)
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL)
-
Clusterin
-
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination of the kidney sections to assess for any pathological changes, such as tubular necrosis, inflammation, or glomerular damage.
-
Visualizations
Caption: this compound renal excretion and DDI mechanism.
Caption: Workflow for managing potential this compound DDIs.
References
- 1. This compound Hepsera - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 2. Potential Drug-Drug Interactions with this compound Dipivoxil: Clinical Implications and Management Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. FDA Draft Guidance 2012: Drug Interaction Studies- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations [pharma-iq.com]
Validation & Comparative
Comparative Efficacy of Adefovir and Tenofovir in HBV Suppression: A Comprehensive Guide
This guide provides a detailed comparison of the efficacy of Adefovir (ADV) and Tenofovir Disoproxil Fumarate (TDF) in the treatment of chronic hepatitis B (CHB). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.
Executive Summary
Tenofovir is a more potent inhibitor of HBV replication than this compound, demonstrating superior rates of HBV DNA suppression in both HBeAg-positive and HBeAg-negative CHB patients.[1][2][3] While both drugs have similar safety profiles, Tenofovir's higher barrier to resistance and greater efficacy have positioned it as a first-line treatment for CHB.[4][5][6] This guide will delve into the quantitative data from key clinical trials, outline the experimental methodologies, and visually represent the mechanisms of action and comparative features of these two nucleotide analogues.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the key efficacy outcomes from comparative studies of Tenofovir and this compound at 48 weeks of treatment.
Table 1: Efficacy in HBeAg-Negative Chronic Hepatitis B Patients
| Outcome | Tenofovir (TDF) | This compound (ADV) | Relative Risk (RR) [95% CI] | P-value |
| HBV DNA <400 copies/mL | 93%[1] | 63%[3] | 1.48 [1.29-1.69] | <0.001[3] |
| ALT Normalization | 77%[7][8] | 78%[7] | 0.99 [0.88-1.11] | NS[7] |
| Histologic Improvement | 72%[7] | 69%[7] | 1.04 [0.91-1.20] | NS[7] |
Table 2: Efficacy in HBeAg-Positive Chronic Hepatitis B Patients
| Outcome | Tenofovir (TDF) | This compound (ADV) | Relative Risk (RR) [95% CI] | P-value |
| HBV DNA <400 copies/mL | 76%[1][4] | 13% | 5.85 [3.87-8.83] | <0.001[3] |
| ALT Normalization | 68%[3][4] | 54%[3] | 1.26 [1.04-1.53] | 0.03[3] |
| HBeAg Seroconversion | 21%[4] | 12% | 1.75 [1.08-2.83] | NS |
| HBsAg Loss | 3%[3] | 0%[3] | - | 0.02[3] |
Table 3: Efficacy in Lamivudine-Resistant Chronic Hepatitis B Patients
| Outcome | Tenofovir (TDF) | This compound (ADV) | Key Finding |
| HBV DNA <10^5 copies/mL at 48 weeks | 100% | 44% | Tenofovir demonstrated significantly greater and more consistent viral suppression.[9] |
Experimental Protocols
The data presented above is largely derived from two pivotal Phase 3, randomized, double-blind, active-controlled clinical trials (NCT00116805 and NCT00117676).[3][10]
Study Design and Endpoints
-
Objective: To compare the efficacy and safety of Tenofovir DF (300 mg daily) versus this compound Dipivoxil (10 mg daily) for the treatment of HBeAg-negative or HBeAg-positive chronic hepatitis B.
-
Design: Two separate studies, one for each patient population, with a 2:1 randomization (Tenofovir:this compound) for 48 weeks of double-blind treatment. After 48 weeks, all patients were offered open-label Tenofovir.
-
Primary Efficacy Endpoint: A composite of a plasma HBV DNA level of less than 400 copies/mL and histologic improvement (a reduction in the Knodell necroinflammation score of 2 or more points without worsening of fibrosis) at week 48.[3]
-
Secondary Endpoints: Included virologic suppression (HBV DNA <400 copies/mL), histologic improvement, serologic response (HBeAg loss or seroconversion, HBsAg loss), normalization of ALT levels, and development of resistance mutations.[3]
Patient Population
-
Inclusion Criteria: Adults (18-69 years) with chronic HBV infection (HBsAg positive for >6 months), evidence of active viral replication (HBV DNA >10^5 copies/mL), and elevated ALT levels.[10] Patients were either HBeAg-negative or HBeAg-positive.[3]
-
Exclusion Criteria: Decompensated liver disease, hepatocellular carcinoma, prior liver transplantation, and co-infection with HIV, HCV, or HDV.[1]
Mandatory Visualizations
Mechanism of Action of Nucleotide Analogues
Caption: Mechanism of action for Tenofovir and this compound in inhibiting HBV replication.
Experimental Workflow for Comparative Clinical Trials
Caption: Workflow of a typical randomized controlled trial comparing Tenofovir and this compound.
Logical Comparison of this compound and Tenofovir
Caption: Comparative features of Tenofovir and this compound for HBV treatment.
Discussion of Comparative Efficacy
Virologic Response
The most significant difference between Tenofovir and this compound lies in their ability to suppress HBV DNA replication.[1] Across multiple studies, Tenofovir has consistently demonstrated superior virologic response rates. In HBeAg-negative patients, 93% of those treated with Tenofovir achieved HBV DNA levels below 400 copies/mL at 48 weeks, compared to 63% of patients receiving this compound.[1] The disparity is even more pronounced in HBeAg-positive patients, with 76% in the Tenofovir group achieving this endpoint versus only 13% in the this compound group.[3] Furthermore, in patients with lamivudine-resistant HBV, Tenofovir has shown a more potent and consistent suppression of viral load compared to this compound.[9]
Biochemical and Serological Response
While Tenofovir shows a clear advantage in virologic suppression, the differences in biochemical and serological responses are less pronounced. In HBeAg-negative patients, the rates of ALT normalization were similar between the two drugs.[7][8] In the HBeAg-positive population, a significantly higher proportion of patients on Tenofovir achieved ALT normalization. HBeAg seroconversion rates tended to be higher with Tenofovir, but this difference did not always reach statistical significance in meta-analyses. A notable finding was the significantly higher rate of HBsAg loss with Tenofovir in HBeAg-positive patients, although the overall rate remains low.[3]
Resistance Profile
This compound is associated with a lower genetic barrier to resistance compared to Tenofovir.[4] Resistance to this compound, often conferred by the rtN236T mutation, can emerge with long-term therapy.[11] In contrast, the development of resistance to Tenofovir is rare, and a high genetic barrier has been observed, with multiple mutations required to confer resistance.[6] While mutations associated with this compound resistance can slightly reduce susceptibility to Tenofovir, they do not typically lead to clinical resistance.[11][12]
Conclusion
The available evidence strongly supports the superior efficacy of Tenofovir over this compound for the suppression of HBV. This is primarily driven by its greater potency in reducing HBV DNA levels. While both drugs are effective against lamivudine-resistant strains and have comparable safety profiles, Tenofovir's high barrier to resistance further solidifies its position as a preferred first-line agent in the management of chronic hepatitis B.[4][5] this compound remains a viable alternative in specific clinical scenarios where Tenofovir may be contraindicated.[4] Future research should continue to monitor long-term outcomes and the potential for viral resistance.
References
- 1. Comparison of the efficacy of tenofovir and this compound in the treatment of chronic hepatitis B: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthday.com [healthday.com]
- 3. Tenofovir disoproxil fumarate versus this compound dipivoxil for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the efficacy and safety of tenofovir and this compound or combined drug treatment for the treatment of chronic hepatitis B infection: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the efficacy and safety of tenofovir and this compound or combined drug treatment for the treatment of chronic hepatitis B infection: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. [easl.eu]
- 7. login.medscape.com [login.medscape.com]
- 8. Tenofovir Beats this compound at Hep B Viral Suppression | MDedge [mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. A Randomized, DoubleBlind, Controlled Evaluation of Tenofovir DF versus this compound Dipivoxil for the Treatment of HBeAg Positive Chronic Hepatitis B | Columbia University Department of Surgery [columbiasurgery.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Differential Binding of Tenofovir and this compound to Reverse Transcriptase of Hepatitis B Virus | PLOS One [journals.plos.org]
Adefovir vs. Entecavir for Lamivudine-Resistant Hepatitis B: A Comparative Guide
For researchers and drug development professionals navigating the complexities of treating lamivudine-resistant Hepatitis B virus (HBV), the choice between Adefovir and Entecavir is a critical consideration. This guide provides an objective comparison of their performance, supported by experimental data, to inform therapeutic strategies and future research.
Executive Summary
Treatment of chronic hepatitis B (CHB) in patients with lamivudine resistance necessitates a switch to more effective antiviral agents to suppress viral replication and prevent disease progression. This compound dipivoxil, a nucleotide analog, and Entecavir, a nucleoside analog, have been cornerstones in the management of this patient population. Clinical evidence suggests that while both drugs are effective, there are notable differences in their virological and biochemical response rates, as well as their propensity for inducing further resistance. Generally, combination therapy of lamivudine plus this compound has shown greater efficacy and a higher barrier to resistance compared to Entecavir monotherapy in lamivudine-resistant patients.
Quantitative Data Comparison
The following tables summarize key efficacy endpoints from comparative studies of this compound-based regimens versus Entecavir monotherapy in patients with lamivudine-resistant CHB.
Table 1: Virological and Biochemical Response at 48 Weeks
| Outcome | Lamivudine + this compound Combination Therapy | Entecavir Monotherapy | Key Findings |
| Virological Response (Undetectable HBV DNA) | No significant difference compared to Entecavir monotherapy.[1][2] | No significant difference compared to Lamivudine + this compound.[1][2] | A meta-analysis of five studies showed no significant difference in virological response (RR 1.11, 95% CI 0.89 to 1.37).[1] |
| Mean HBV DNA Reduction (log10 IU/mL) | Significantly greater reduction at 48 weeks.[1][3] | Less reduction compared to combination therapy.[3] | One study reported a mean reduction of -4.68 log10 IU/mL for the add-on this compound group versus -3.81 log10 IU/mL for the Entecavir group (P = 0.044).[3] |
| Alanine Aminotransferase (ALT) Normalization | No statistically significant difference.[1][2] | No statistically significant difference.[1][2] | Rates of ALT normalization were comparable between the two treatment arms in multiple analyses.[1][2] |
| HBeAg Seroconversion | No statistically significant difference.[1][2] | No statistically significant difference.[1][2] | Similar rates of HBeAg seroconversion were observed at 48 weeks.[1] |
Table 2: Virological Breakthrough and Resistance
| Outcome | Lamivudine + this compound Combination Therapy | Entecavir Monotherapy | Key Findings |
| Virological Breakthrough at 48 Weeks | Significantly lower rate.[1][2] | Higher rate compared to combination therapy.[1][2][3] | A meta-analysis of six studies found a significantly lower risk of virological breakthrough with lamivudine plus this compound (RR 0.16, 95% CI 0.06 to 0.39).[1] One study observed virologic breakthrough only in the Entecavir group.[3] |
| Development of this compound Resistance | Can occur, particularly in patients with prior this compound resistance.[4] | Not applicable. | The emergence of this compound-resistant mutations (e.g., rtA181V/T) is a concern. |
| Development of Entecavir Resistance | Not applicable. | Higher risk in lamivudine-resistant patients.[5] | The pre-existing lamivudine resistance mutations lower the genetic barrier to Entecavir resistance.[5] |
Mechanism of Action
Both this compound and Entecavir are potent inhibitors of HBV DNA polymerase, a reverse transcriptase essential for viral replication. However, they have distinct mechanisms of action.
-
This compound: An acyclic nucleotide analog of adenosine monophosphate.[6] It is phosphorylated by cellular kinases to its active diphosphate form, which then competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the viral DNA.[6] Incorporation of this compound diphosphate causes chain termination of the elongating viral DNA.[6]
-
Entecavir: A guanosine nucleoside analog that, after intracellular phosphorylation to the active triphosphate form, inhibits all three functions of the HBV polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[7][8][9]
Caption: Mechanism of action of this compound and Entecavir on HBV replication.
Experimental Protocols
The clinical studies cited in this guide employed standardized methodologies to assess the efficacy and safety of the antiviral therapies.
1. Patient Population:
-
Inclusion criteria typically involved adult patients with chronic hepatitis B, evidence of lamivudine resistance (confirmed by genotyping), and detectable serum HBV DNA levels.
-
Exclusion criteria often included co-infection with hepatitis C, hepatitis D, or HIV, decompensated liver disease (unless specifically studied), and prior treatment with this compound or Entecavir.
2. Study Design:
-
Many of the comparative studies were randomized controlled trials (RCTs), cohort studies, or systematic reviews and meta-analyses of these studies.[1][2]
-
Treatment arms typically consisted of either Entecavir monotherapy (1.0 mg daily for lamivudine-resistant patients) or a combination of lamivudine (100 mg daily) and this compound (10 mg daily).[1]
3. Efficacy Assessments:
-
Virological Response: Serum HBV DNA levels were quantified at baseline and at regular intervals (e.g., 12, 24, and 48 weeks) using real-time polymerase chain reaction (PCR) assays with a lower limit of detection typically around 300 copies/mL.[10] A complete virological response was generally defined as undetectable HBV DNA.
-
Biochemical Response: Serum alanine aminotransferase (ALT) levels were monitored to assess liver inflammation, with normalization being a key endpoint.
-
Serological Response: The status of hepatitis B e antigen (HBeAg) and antibody to HBeAg (anti-HBe) was assessed to determine seroconversion.
4. Resistance Monitoring:
-
Genotypic resistance testing was performed at baseline to confirm lamivudine resistance mutations (e.g., rtM204V/I).[11]
-
During treatment, resistance testing was conducted in patients experiencing virological breakthrough to identify the emergence of mutations associated with this compound or Entecavir resistance. Methods like pyrosequencing or direct sequencing of the HBV polymerase gene were employed.[12]
Caption: Experimental workflow for managing lamivudine-resistant HBV.
Conclusion
For the treatment of lamivudine-resistant chronic hepatitis B, the combination of lamivudine and this compound appears to be a more effective option than Entecavir monotherapy, primarily due to a lower rate of virological breakthrough.[1][2][3] While rates of achieving undetectable HBV DNA and ALT normalization may be similar at 48 weeks, the durability of the virological response is a key differentiator.[1][2] The choice of therapy should also consider the patient's prior treatment history, the presence of any pre-existing this compound resistance mutations, and the potential for long-term adherence. Further research into novel combination therapies and more potent antivirals continues to be essential for optimizing outcomes in this challenging patient population.
References
- 1. Lamivudine plus this compound combination therapy versus entecavir monotherapy for lamivudine-resistant chronic hepatitis B: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of Lamivudine plus this compound versus entecavir in the treatment of Lamivudine-resistant chronic hepatitis B: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Add-on this compound is superior to a switch to entecavir as rescue therapy for Lamivudine-resistant chronic hepatitis B [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral efficacy of combination therapy with entecavir and this compound for entecavir/lamivudine-resistant hepatitis B virus with or without this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of Antiviral Resistance in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Entecavir - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Entecavir: a new nucleoside analogue for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of entecavir versus this compound in chronic hepatitis B patients with hepatic decompensation: a randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 12. Pyrosequencing for Detection of Lamivudine-Resistant Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Adefovir vs. Tenofovir: A Comparative Analysis of In Vitro Potency Against Hepatitis B Virus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of Adefovir and Tenofovir against the Hepatitis B Virus (HBV). This analysis is supported by experimental data to inform research and development efforts in antiviral therapies.
This compound and Tenofovir are both acyclic nucleotide analogs that serve as crucial therapeutic options for chronic hepatitis B. Their primary mechanism of action involves the inhibition of HBV DNA polymerase, a key enzyme in the viral replication cycle. While structurally similar, their in vitro potency profiles exhibit notable differences, which are critical for understanding their clinical efficacy and resistance profiles.
Quantitative Comparison of Antiviral Potency
The in vitro antiviral activities of this compound and Tenofovir are typically quantified by their half-maximal effective concentration (EC50) and their inhibitory constant (Ki) against HBV polymerase. The EC50 value represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays, while the Ki value indicates the binding affinity of the active drug metabolite to the viral polymerase.
| Parameter | This compound | Tenofovir | Reference |
| EC50 (Wild-Type HBV) | 0.8 µM | 1.1 µM | [1] |
| EC50 (this compound-Resistant rtN236T Mutant) | 7.3- to 13.8-fold increase from wild-type | 3- to 4.2-fold increase from wild-type | [2] |
| Ki (HBV Polymerase) | 0.10 µM (this compound diphosphate) | 0.18 µM (Tenofovir diphosphate) | [2] |
| Intracellular Half-life of Diphosphate | 75 ± 1 hours | 95 ± 6 hours |
Note: Lower EC50 and Ki values generally indicate higher potency. The data indicates that while both drugs have similar potency against wild-type HBV in their parent forms, Tenofovir demonstrates a better resistance profile against the common this compound-resistant rtN236T mutant. Furthermore, the active diphosphate form of Tenofovir has a longer intracellular half-life.
Mechanism of Action: A Stepwise Look
Both this compound and Tenofovir are administered as prodrugs, which require intracellular phosphorylation to become pharmacologically active. The active metabolites, this compound diphosphate and Tenofovir diphosphate, act as competitive inhibitors of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain by the HBV DNA polymerase. Once incorporated, they cause chain termination, thus halting viral replication.
Experimental Protocols
The determination of the in vitro potency of this compound and Tenofovir against HBV is a critical step in their preclinical evaluation. The following is a detailed methodology for a key experiment: the EC50 determination assay using a stable HBV-producing cell line.
Objective: To determine the concentration of this compound and Tenofovir that inhibits 50% of HBV replication in vitro.
Materials:
-
Cell Line: HepG2.2.15 cells (a human hepatoblastoma cell line that stably expresses HBV).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Antiviral Compounds: this compound and Tenofovir stock solutions of known concentrations.
-
Reagents for DNA extraction and analysis: Lysis buffer, proteinase K, phenol/chloroform, ethanol, agarose, reagents for Southern blotting or qPCR.
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours, replace the culture medium with fresh medium containing serial dilutions of this compound or Tenofovir. Include a no-drug control.
-
Incubation: Incubate the cells for a period of 6 to 9 days, with media and drug changes every 3 days.
-
Harvesting and DNA Extraction:
-
Lyse the cells to release intracellular HBV DNA.
-
Extract total DNA from the cell lysates using a standard method such as phenol/chloroform extraction followed by ethanol precipitation.
-
-
Quantification of HBV DNA:
-
Southern Blot Analysis: Separate the extracted DNA by agarose gel electrophoresis, transfer to a membrane, and hybridize with a radiolabeled HBV-specific DNA probe. The amount of HBV DNA is quantified by phosphorimaging.
-
Quantitative PCR (qPCR): Amplify a specific region of the HBV genome using real-time PCR. The quantity of HBV DNA is determined by comparison to a standard curve.
-
-
Data Analysis:
-
Determine the amount of HBV DNA in the drug-treated wells relative to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Conclusion
Both this compound and Tenofovir are potent inhibitors of HBV replication in vitro. While their EC50 values against wild-type HBV are comparable, Tenofovir exhibits a more favorable profile against the common this compound-resistant rtN236T mutant, suggesting a higher barrier to resistance. The longer intracellular half-life of Tenofovir diphosphate may also contribute to its sustained antiviral activity. This comparative in vitro data is essential for guiding the development of new antiviral strategies and for the clinical management of chronic hepatitis B.
References
Adefovir in Chronic Hepatitis B: A Comparative Meta-Analysis of Efficacy and Safety
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Adefovir's efficacy and safety in treating chronic hepatitis B (CHB), comparing it with other key oral antiviral alternatives. The information is presented through structured data tables and explanatory diagrams to facilitate objective evaluation.
Comparative Efficacy of this compound and Alternatives
This compound Dipivoxil (ADV) has been a cornerstone in the management of chronic hepatitis B. However, the advent of newer nucleotide/nucleoside analogs such as Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV) has prompted comparative evaluations to ascertain their relative therapeutic value. Meta-analyses of numerous randomized controlled trials (RCTs) provide a wealth of data on key efficacy endpoints.
Virological, Biochemical, and Serological Response
The primary goals of CHB therapy are to suppress Hepatitis B virus (HBV) replication, normalize liver enzymes (ALT), and achieve HBeAg seroconversion in HBeAg-positive patients. The following tables summarize the comparative efficacy of this compound, Tenofovir, and Entecavir based on pooled data from multiple studies.
Table 1: Comparison of Efficacy Outcomes of this compound vs. Tenofovir in Chronic Hepatitis B (48 Weeks) [1][2]
| Efficacy Outcome | This compound (ADV) | Tenofovir (TDF) | Relative Risk (RR) / Odds Ratio (OR) [95% CI] | Significance (P-value) |
| HBV DNA Suppression (<400 copies/mL) | Varies by study | Superior | RR = 2.59 [1.01-6.67] | P = 0.05[2] |
| ALT Normalization | Varies by study | No Significant Difference | RR = 1.15 [0.96-1.37] | P = 0.14[2] |
| HBeAg Seroconversion | Varies by study | No Significant Difference | RR = 1.32 [1.00-1.75] | P = 0.05[2] |
Table 2: Comparison of Efficacy Outcomes of this compound vs. Entecavir in Decompensated Chronic Hepatitis B [3]
| Efficacy Outcome | This compound (ADV) | Entecavir (ETV) | Treatment Difference / Proportion | Significance (P-value) |
| Mean HBV DNA Reduction from Baseline (log10 copies/mL) at Week 24 | - | Superior | 1.74 [-2.30, -1.18] | P < 0.0001[3] |
| HBV DNA <300 copies/mL at Week 24 | 16% | 49% | - | P < 0.0001[3] |
| HBV DNA <300 copies/mL at Week 48 | 20% | 57% | - | P < 0.0001[3] |
Comparative Safety Profile
The long-term safety of antiviral therapy is a critical consideration, with renal function being a particular focus for nucleotide analogs like this compound and Tenofovir.
Table 3: Comparative Safety Outcomes of this compound vs. Tenofovir in Chronic Hepatitis B [1][4]
| Safety Outcome | This compound (ADV) | Tenofovir (TDF) | Key Findings from Meta-Analyses |
| Serum Creatinine Levels | - | Favorable Profile | TDF was superior to ADV in terms of serum creatinine levels.[1][4] |
| Overall Adverse Events | Comparable | Comparable | Adverse event rates were generally comparable between the two drugs in many studies. |
Experimental Protocols
The data presented in this guide are derived from numerous randomized controlled trials. The general methodology of these key clinical trials is outlined below.
Study Design
The majority of the cited data comes from prospective, randomized, double-blind, placebo-controlled or active-comparator trials.[5][6] Patients were typically randomized to receive a fixed daily dose of this compound (e.g., 10 mg), Tenofovir (e.g., 300 mg), Entecavir (e.g., 0.5 mg or 1.0 mg), or a placebo.[3][5] The primary treatment duration for efficacy analysis was often 48 weeks.[2][7]
Patient Population
Inclusion criteria for these trials generally included:
-
Adults (typically 18-65 years) with chronic hepatitis B (HBsAg positive for at least 6 months).[5][8]
-
Evidence of active viral replication, indicated by elevated serum HBV DNA levels (e.g., ≥ 1 x 10^5 copies/mL).[5]
-
Elevated serum ALT levels (e.g., >1.2 to 10 times the upper limit of normal).[5][7]
-
Compensated liver disease.[8]
Key exclusion criteria often comprised:
-
Co-infection with Hepatitis C, Hepatitis D, or HIV (though some studies specifically focused on co-infected populations).[6][9]
-
Decompensated liver disease (unless it was a specific focus of the study).[6]
-
Previous treatment with the study drugs or other nucleos(t)ide analogs.[6][9]
-
Significant renal impairment at baseline.[5]
Efficacy and Safety Assessments
-
HBV DNA Quantification: Serum HBV DNA levels were typically measured using real-time polymerase chain reaction (PCR) assays, with a lower limit of quantification often around 200-400 copies/mL.[5][10][11]
-
Biochemical Assessment: Serum ALT levels were monitored regularly to assess for normalization.[7]
-
Serological Markers: HBeAg and anti-HBe status were determined at baseline and at specified intervals throughout the studies.
-
Safety Monitoring: This included regular monitoring of serum creatinine and phosphorus levels for renal safety, as well as the recording of all adverse events.[5]
Visualizing Methodologies and Mechanisms
To further clarify the processes and biological pathways discussed, the following diagrams are provided.
Caption: A PRISMA flow diagram illustrating the study selection process in a systematic review and meta-analysis.
Caption: The mechanism of action of this compound and other nucleos(t)ide analogs in inhibiting HBV replication.
References
- 1. Comparing the efficacy and safety of tenofovir and this compound or combined drug treatment for the treatment of chronic hepatitis B infection: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Efficacy and safety of entecavir versus this compound in chronic hepatitis B patients with hepatic decompensation: a randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the efficacy and safety of tenofovir and this compound or combined drug treatment for the treatment of chronic hepatitis B infection: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Controlled Study of Tenofovir and this compound in Chronic Hepatitis B Virus and HIV Infection: ACTG A5127 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: the benefit of combination therapy with this compound and lamivudine for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinician.com [clinician.com]
- 8. Open Label Study of Pharmacokinetics and Safety of Dose of this compound Dipivoxil in Children and Adolescents With HBV | MedPath [trial.medpath.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 11. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Development: Adefovir vs. Tenofovir in Chronic Hepatitis B Therapy
For Immediate Release
A deep dive into the molecular mechanisms and clinical data reveals a stark contrast in the propensity for resistance development between two key nucleotide analogs used in the treatment of chronic hepatitis B (CHB): Adefovir (ADV) and Tenofovir (TDF). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual pathway analyses.
The long-term efficacy of antiviral therapy in CHB is critically dependent on a high barrier to resistance. An extensive review of clinical data indicates that Tenofovir exhibits a significantly more robust resistance profile compared to this compound. Long-term studies have shown a cumulative rate of this compound resistance reaching up to 29% in HBeAg-negative and 42% in HBeAg-positive patients after five years of treatment[1]. In stark contrast, multiple long-term studies of Tenofovir have demonstrated no detectable resistance for up to eight years of continuous therapy[2][3].
Quantitative Comparison of Resistance Rates
To provide a clear quantitative comparison, the following table summarizes the key findings on the incidence of resistance to this compound and Tenofovir from notable clinical studies.
| Antiviral Agent | Study Population | Duration of Treatment | Cumulative Resistance Rate | Key Resistance Mutations |
| This compound | Treatment-naïve HBeAg-negative CHB patients | 5 years | 29% | rtA181V/T, rtN236T |
| This compound | Treatment-naïve HBeAg-positive CHB patients | 5 years | 42% | rtA181V/T, rtN236T |
| Tenofovir | Treatment-naïve HBeAg-negative and HBeAg-positive CHB patients | 6 years | 0% | None detected |
| Tenofovir | Treatment-naïve HBeAg-negative and HBeAg-positive CHB patients | 8 years | 0% | None detected |
The Genetic Barrier to Resistance
The disparity in resistance rates is attributed to the higher genetic barrier of Tenofovir. The development of resistance to this compound is primarily associated with the selection of two main mutations in the HBV polymerase gene: rtA181T/V and rtN236T[4]. These mutations can emerge relatively quickly under the selective pressure of the drug.
Conversely, Tenofovir's high genetic barrier means that multiple mutations are likely required to confer clinically significant resistance, a rare occurrence in clinical practice[4][5]. While some case reports of Tenofovir resistance have emerged, they often involve patients with pre-existing resistance to other nucleos(t)ide analogs and the presence of multiple mutations[6][7].
Experimental Protocols for Resistance Detection
The identification of antiviral resistance mutations is crucial for patient management and clinical research. The following outlines the standard methodologies employed in the key cited experiments for detecting HBV resistance.
Genotypic Resistance Testing by Sanger Sequencing
This method is the gold standard for identifying known and novel resistance mutations in the HBV polymerase gene.
-
Sample Collection and DNA Extraction: Serum or plasma samples are collected from patients. HBV DNA is then extracted using commercial kits (e.g., QIAamp DNA Blood Mini Kit).
-
PCR Amplification: The HBV polymerase/reverse transcriptase (pol/RT) region is amplified using nested Polymerase Chain Reaction (PCR).
-
First Round PCR Primers:
-
Forward: 5'-CAGCCTACTCCCATCTCTCCACCTCTAAG-3'
-
Reverse: 5'-GCTCCAGACCGGCT GCGAGC-3'
-
-
Second Round PCR Primers:
-
Forward: 5'-CCTCAGGCCATGCAGTGGAA-3'
-
Reverse: 5'-GTATGGA TCGGCAGAGGAGC-3'
-
-
-
Sequencing: The amplified PCR product is purified and then sequenced using the Sanger dideoxy method.
-
Data Analysis: The resulting sequences are compared to a wild-type reference sequence to identify amino acid substitutions associated with drug resistance.
Phenotypic Resistance Assays
Phenotypic assays are conducted to confirm that the identified genotypic mutations result in reduced susceptibility to the antiviral drug.
-
Site-Directed Mutagenesis: The identified resistance mutations are introduced into a wild-type HBV replicon plasmid using site-directed mutagenesis.
-
Cell Culture and Transfection: Human hepatoma cell lines (e.g., HepG2) are cultured and transfected with the replicon plasmids containing the wild-type or mutant HBV sequences.
-
Drug Susceptibility Testing: The transfected cells are then treated with serial dilutions of the antiviral drug (this compound or Tenofovir).
-
Analysis of Viral Replication: The level of HBV DNA replication is measured using quantitative PCR. The 50% effective concentration (EC50) is calculated for both wild-type and mutant viruses. A significant increase in the EC50 for the mutant virus compared to the wild-type indicates phenotypic resistance.
Visualizing the Pathways of Resistance Development
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Caption: this compound resistance development pathway.
Caption: Tenofovir's high barrier to resistance.
Caption: Experimental workflow for genotypic resistance testing.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. [Resistance to this compound in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seven-Year Efficacy and Safety of Treatment with Tenofovir Disoproxil Fumarate for Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. [easl.eu]
- 5. Tenofovir disoproxil fumarate versus this compound dipivoxil for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
